molecular formula C19H18N2O4S B2873091 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone CAS No. 428827-12-7

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Número de catálogo: B2873091
Número CAS: 428827-12-7
Peso molecular: 370.42
Clave InChI: ZZYUCYHPXPIDNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a synthetic chemical compound featuring a ketone linker connecting a furyl ring system to a piperazine moiety that is further functionalized with a 2-naphthylsulfonyl group. This structure places it within a family of furyl piperazinyl derivatives that are of significant interest in medicinal chemistry research. Compounds with this core scaffold are frequently investigated for their potential biological activities. Related piperazinyl quinolone derivatives bearing furyl-containing side chains have been studied for their cytotoxic properties and demonstrate growth inhibitory potential against human breast tumor cell lines . The structural motifs present in this compound—the furyl ring, the piperazine, and the bulky naphthylsulfonyl group—are common in drug discovery, suggesting its potential utility as a building block for developing novel pharmacologically active molecules or as a tool compound in biological screening assays. Researchers may find value in this chemical for probing structure-activity relationships, particularly in studies related to topoisomerase inhibition or anticancer agent development, based on the activities observed in structurally related compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

furan-2-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-19(18-6-3-13-25-18)20-9-11-21(12-10-20)26(23,24)17-8-7-15-4-1-2-5-16(15)14-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYUCYHPXPIDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Analysis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed chemical structure analysis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (CAS No. 428827-12-7). Designed for researchers, chemists, and professionals in drug development, this document outlines a robust synthetic protocol and a multi-technique analytical workflow. We delve into the principles and expected outcomes for structural elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by purity assessment using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, providing a reliable basis for the characterization of this and structurally related compounds.

Introduction and Chemical Identity

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a distinct chemical entity featuring a furan moiety linked via a ketone to a piperazine ring, which is in turn substituted with a 2-naphthylsulfonyl group. This unique combination of heterocyclic and aromatic systems suggests potential for investigation in medicinal chemistry and materials science. A thorough understanding of its structure is the foundational prerequisite for any further research.

The structural formula and key identifiers for the compound are presented below.

Table 1: Chemical Identity of the Target Compound

IdentifierValueSource
IUPAC Name furan-2-yl(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone[1]
CAS Number 428827-12-7[1]
Molecular Formula C₁₉H₁₈N₂O₄S[1][2]
Molecular Weight 370.43 g/mol [1][2]
Chemical Structure

Synthesis and Purification Workflow

The synthesis of the target compound is most logically achieved via a nucleophilic substitution reaction. The proposed pathway involves the coupling of two key intermediates: 1-(2-Furoyl)piperazine and 2-Naphthalenesulfonyl chloride .[1] This approach is favored due to the commercial availability of the precursors and the straightforward nature of the sulfonyl amide bond formation.

Causality of Experimental Design

The secondary amine of the 1-(2-Furoyl)piperazine[3] acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-Naphthalenesulfonyl chloride.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The absence of a base would lead to the protonation of the piperazine starting material, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like dichloromethane (DCM) or acetonitrile is chosen to ensure solubility of the reactants without interfering with the reaction mechanism.

Diagram of Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Purification & Analysis reagents Reactants: 1-(2-Furoyl)piperazine 2-Naphthalenesulfonyl Chloride Triethylamine (Base) DCM (Solvent) reaction Reaction Vessel (0°C to Room Temp, 4-6h) reagents->reaction Combine & Stir workup Aqueous Workup (1. HCl wash, 2. NaHCO3 wash, 3. Brine wash) reaction->workup Quench dry Drying & Concentration (Dry over Na2SO4, Filter, Evaporate) workup->dry purification Column Chromatography (Silica Gel) dry->purification Crude Product structural Structural Confirmation (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC) structural->purity final_product Final Product (>95% Purity) purity->final_product

Caption: Overall workflow from synthesis to final, validated product.

Step-by-Step Synthesis Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Furoyl)piperazine (1.0 eq)[3] and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperazine). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reactant Addition: Dissolve 2-Naphthalenesulfonyl chloride (1.05 eq)[4][5] in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound is a critical step requiring the convergence of data from multiple analytical techniques. Each method provides unique and complementary information.

Diagram of Complementary Analytical Techniques

G center_node Confirmed Structure of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone nmr_h ¹H NMR Spectroscopy (Proton Environment & Connectivity) center_node->nmr_h nmr_c ¹³C NMR Spectroscopy (Carbon Skeleton) center_node->nmr_c ms Mass Spectrometry (ESI-MS) (Molecular Weight & Fragmentation) center_node->ms ir IR Spectroscopy (Key Functional Groups) center_node->ir

Caption: Relationship between analytical methods for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, samples would be prepared in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]

  • ¹H NMR Spectroscopy (Proton NMR): This technique reveals the electronic environment of each proton and their proximity to neighboring protons.

    • Naphthalene Protons: Expect a series of complex multiplets in the aromatic region, typically between δ 7.5-8.5 ppm . The distinct coupling patterns will correspond to the protons on the disubstituted naphthalene ring.[7]

    • Furan Protons: Three distinct signals are expected in the heteroaromatic region. The proton adjacent to the oxygen (H5) will be the most downfield (δ 7.6 ppm ), followed by the proton adjacent to the carbonyl (δ 7.2 ppm ) and the proton at the 4-position (~δ 6.5 ppm ).[8]

    • Piperazine Protons: The piperazine ring protons will appear as two distinct sets of broad signals, likely in the range of δ 3.3-3.9 ppm . The protons alpha to the sulfonyl group will be shifted further downfield compared to those alpha to the carbonyl group due to the strong electron-withdrawing effect of the sulfonyl moiety.[8][9]

  • ¹³C NMR Spectroscopy (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

    • Carbonyl Carbon: A characteristic peak is expected in the downfield region, around δ 158-165 ppm .[9]

    • Aromatic & Heteroaromatic Carbons: A cluster of signals between δ 110-150 ppm will correspond to the carbons of the naphthalene and furan rings.[6]

    • Piperazine Carbons: Signals for the piperazine carbons are expected in the aliphatic region, typically between δ 40-55 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

  • Expected Molecular Ion Peak: The primary peak of interest will be the protonated molecule [M+H]⁺.

    • Calculated Mass for C₁₉H₁₈N₂O₄S: 370.43

    • Expected [M+H]⁺: m/z 371.10

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies

Functional GroupBondPredicted Wavenumber (cm⁻¹)Rationale
Amide Carbonyl C=O1640-1660The ketone is part of a tertiary amide linkage, which typically appears in this region.[10]
Sulfonamide S=O1330-1360 (asymmetric) & 1140-1170 (symmetric)Strong, characteristic stretches for the sulfonyl group are expected.[11]
Aromatic C-H C-H3050-3150Stretching vibrations for protons on the naphthalene and furan rings.
Furan Ring C-O-C1050-1150Characteristic stretching of the furan ether linkage.[12]

Chromatographic Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final synthesized compound. A reverse-phase method would be most appropriate.

Step-by-Step HPLC Protocol
  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient, for example, from 20% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the naphthalene or furan chromophores absorb strongly, such as 254 nm.

  • Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total integrated peak area. A pure sample should exhibit a single major peak.

Biological Context

The specific biological activities of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone are not extensively documented in publicly available literature. However, the piperazine nucleus is a well-known scaffold in medicinal chemistry, present in numerous pharmacologically active agents.[9] Similarly, molecules containing furan and sulfonamide moieties have demonstrated a wide range of biological effects.[8][13] Any investigation into the pharmacological profile of this compound would require dedicated in-vitro and in-vivo screening.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the synthesis and comprehensive structural analysis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone. By following the proposed two-component coupling synthesis and employing a complementary suite of analytical techniques—NMR, MS, IR, and HPLC—researchers can confidently prepare and validate the structure and purity of this compound. The predictive data provided serves as a benchmark for the characterization of this molecule and provides a template for the analysis of other novel chemical entities.

References

  • ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... Retrieved March 7, 2024, from [Link]

  • View of Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}. (n.d.). Retrieved March 7, 2024, from [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved March 7, 2024, from [Link]

  • SciELO. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Retrieved March 7, 2024, from [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Int. J. Mol. Sci. 2024, 25(2), 1069. Retrieved March 7, 2024, from [Link]

  • ChemSynthesis. (n.d.). furan-2-yl-piperazin-1-ylmethanone. Retrieved March 7, 2024, from [Link]

  • PubMed. (2013). Spectroscopic, radiochemical, and theoretical studies of the Ga3+-N-2-hydroxyethyl piperazine-N'-2-ethanesulfonic acid (HEPES buffer) system: evidence for the formation of Ga3+ - HEPES complexes in (68) Ga labeling reactions. Contrast Media Mol Imaging. 2013 May-Jun;8(3):265-73. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US2436685A - Substituted piperazines.
  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules 2022, 27(9), 2978. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-naphthalenesulfonyl chloride. Retrieved March 7, 2024, from [Link]

  • Journal of Applicable Chemistry. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. 2013, 2 (5): 1324-1330. Retrieved March 7, 2024, from [Link]

  • View of Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}. (n.d.). Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-(2-Furyl)-2-butanone. Retrieved March 7, 2024, from [Link]

  • The Good Scents Company. (n.d.). 2-furyl pentyl ketone. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules 2024, 29(16), 3619. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-(2-Furoyl)piperazine. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Furan-2-yl-[4-[2-(7-methoxy-4,4-dimethylchromeno[4,3-c]pyrazol-2-yl)ethyl]piperazin-1-yl]methanone. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 2-Acetylfuran. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Pharmacological activities of various phthalazine and phthalazinone derivatives. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine. Retrieved March 7, 2024, from [Link]

Sources

Introduction: The Naphthylsulfonyl Piperazine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Properties of Naphthylsulfonyl Piperazine Derivatives

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This six-membered heterocycle, with two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[4][5] These characteristics often translate into favorable pharmacokinetic properties, including improved aqueous solubility, oral bioavailability, and optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4][5]

When combined with a naphthylsulfonyl moiety, the resulting scaffold creates a class of compounds with remarkable versatility and potent, specific interactions with a range of biological targets. The bulky, lipophilic naphthyl group and the flexible, yet constrained, piperazine linker allow for precise tuning of molecular properties to achieve high affinity and selectivity.[2] This guide provides a detailed exploration of the pharmacological properties of naphthylsulfonyl piperazine derivatives, focusing on their interactions with key central nervous system (CNS) receptors and bacterial enzymes, the structure-activity relationships that govern their potency, and the experimental methodologies used for their characterization.

Part 1: Modulation of Serotonergic Systems

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and neurological processes, including mood, cognition, and memory.[6] Naphthylsulfonyl piperazine derivatives have emerged as potent ligands for several 5-HT receptor subtypes, particularly 5-HT1A and 5-HT6.

Targeting the 5-HT6 Receptor

The 1-(1-Naphthyl)piperazine structure serves as a novel and effective template for developing ligands for the human 5-HT6 receptor.[7][8] These compounds are of significant interest for their potential in treating cognitive disorders.

The 5-HT6 receptor is a GPCR that couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Naphthylsulfonyl piperazine derivatives typically act as antagonists at this receptor, blocking the constitutive or 5-HT-induced signaling cascade.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP AC->ATP Ligand 5-HT (Agonist) Ligand->Receptor Activates Antagonist Naphthylsulfonyl Piperazine Derivative Antagonist->Receptor Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Cognitive Function) CREB->Gene Regulates

Caption: Antagonism of the 5-HT6 receptor by a naphthylsulfonyl piperazine derivative.

The affinity of these compounds for the 5-HT6 receptor is highly dependent on the substitution pattern. 4-Sulfonyl analogs of 1-(1-naphthyl)piperazine, in particular, show high affinity.[7]

Substitution PositionMoietyImpact on 5-HT6 Affinity (Ki)Reference
Piperazine N4Sulfonyl groupEssential for high affinity binding[7]
Sulfonyl GroupAryl (e.g., Phenyl)Generally confers high affinity[8]
Naphthyl RingUnsubstitutedServes as a potent base scaffold[6][7]
Sulfonyl-Aryl GroupMethoxy, HalogenModulates affinity and selectivity[8]

Note: This table represents generalized SAR trends. Specific affinities vary based on the complete molecular structure.

Targeting the 5-HT1A Receptor

A series of 1-naphthylpiperazine derivatives have also been synthesized and evaluated as ligands for the 5-HT1A receptor.[9] These compounds have shown potential as antiproliferative agents in cancer cell lines where 5-HT acts as a growth factor, such as in prostate cancer.[9]

In binding studies, several of these derivatives displayed high affinity, in the nanomolar and subnanomolar range, for the 5-HT1A receptor.[9] Importantly, they showed moderate to no affinity for other relevant receptors like 5-HT2A, 5-HT2C, and dopamine (D1, D2) or adrenergic (α1, α2) receptors, indicating a favorable selectivity profile.[9] The functional activity of the most potent compounds was characterized as antagonistic, which is crucial for inhibiting the growth of cancer cells stimulated by 5-HT.[9]

Part 2: Modulation of Dopaminergic Systems

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for treating a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[10][11] The N-arylpiperazine motif, a core component of the broader piperazine class, is a well-established pharmacophore for D2/D3 receptor ligands.[10][12]

D2-like receptors are GPCRs that couple to Gi/o proteins.[11] Agonist stimulation inhibits the activity of adenylyl cyclase, leading to decreased intracellular cAMP levels.[13] Antagonists block this effect. Many clinically used antipsychotics are D2 receptor antagonists.[11] N-arylpiperazine derivatives, including those with naphthylsulfonyl modifications, can be designed to act as either antagonists or partial agonists with high affinity and selectivity for D2 and D3 subtypes.[10][14] The interaction often involves a key hydrogen bond between a protonated piperazine nitrogen and a conserved aspartate residue (Asp110) in the receptor's binding pocket.[12]

Developing ligands that are selective for the D3 receptor over the highly homologous D2 receptor is a major goal in drug discovery, as D3 selectivity may offer therapeutic benefits with fewer side effects.[13][14] For N-phenylpiperazine analogs, attaching longer aromatic moieties (like a thiophene-containing benzamide) can engage a secondary binding pocket in the D3 receptor, but not the D2 receptor, leading to enhanced D3 affinity and selectivity.[13] This principle of bitopic binding can be applied to naphthylsulfonyl piperazine derivatives to fine-tune their D2/D3 selectivity profile.

Part 3: Antibacterial Activity via LpxH Inhibition

Beyond the CNS, sulfonyl piperazine derivatives have been identified as a promising class of novel antibiotics targeting Gram-negative bacteria.[15]

These compounds target LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[15] Lipid A is the membrane anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxH, these derivatives disrupt the synthesis of LPS, compromising the integrity of the bacterial outer membrane and leading to cell death. This represents a novel antibiotic target, which is crucial for combating multi-drug-resistant pathogens.[15]

Analysis of a series of sulfonyl piperazine LpxH inhibitors has established a preliminary structure-activity relationship. The key pharmacophore consists of:

  • Two aromatic rings

  • Two hydrophobic groups

  • One hydrogen-bond acceptor[15]

The modular structure, often containing a trifluoromethyl-substituted phenyl ring and an N-acyl indoline group connected by the central sulfonyl piperazine linker, allows for systematic modification to optimize potency.[15] For instance, a m-bromophenyl piperazine analogue showed stronger inhibition of LpxH activity compared to other analogues in one study.[15]

Part 4: Experimental Protocols & Methodologies

The pharmacological characterization of naphthylsulfonyl piperazine derivatives relies on a suite of standardized in vitro assays. The following sections describe the core principles and generalized protocols for these essential experiments.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate (Expressing Target Receptor) B Incubate Components A->B D Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->D C 1. Membrane Prep 2. Radioligand (e.g., [3H]-Spiperone) 3. Test Compound (Varying Conc.) C->B E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis (Calculate Ki from IC50) E->F

Caption: Generalized workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT6 receptor) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT6), and varying concentrations of the naphthylsulfonyl piperazine test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

LpxH Enzyme Inhibition Assay (Malachite Green Assay)

This is a colorimetric, non-radioactive assay used to measure the activity of LpxH inhibitors.[15] It works by coupling the LpxH reaction to a second enzymatic reaction that releases inorganic phosphate (Pi), which is then quantified.

  • LpxH Reaction: LpxH cleaves the pyrophosphate from UDP-2,3-diacylglucosamine to produce lipid X and UMP.

  • Coupling Reaction: A phosphatase enzyme (LpxE) is added, which specifically removes the 1-phosphate from the lipid X product, releasing inorganic phosphate (Pi).

  • Detection: The released Pi is quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically. The amount of color produced is directly proportional to the LpxH activity.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing buffer, the LpxH substrate (UDP-2,3-diacylglucosamine), the coupling enzyme (LpxE), and the test compound (sulfonyl piperazine derivative) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the LpxH enzyme to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

  • Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

  • Measurement: After a short incubation for color stabilization, measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a plate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of LpxH inhibition against the log concentration of the inhibitor. Calculate the IC50 value from this curve.

Conclusion and Future Outlook

Naphthylsulfonyl piperazine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their modular structure allows for precise chemical modifications, enabling the development of potent and selective ligands for a diverse range of biological targets, from CNS receptors to essential bacterial enzymes.[7][10][15] The ability to tune these molecules for high affinity at serotonergic and dopaminergic receptors underscores their potential for treating complex neurological and psychiatric disorders.[9][13] Furthermore, the discovery of their activity as LpxH inhibitors opens a promising new avenue for the development of antibiotics against challenging Gram-negative pathogens.[15]

Future research will likely focus on optimizing the ADME and safety profiles of these compounds, advancing lead candidates into in vivo models, and exploring their potential against an even broader array of therapeutic targets. The integration of computational drug design with traditional synthesis and screening will continue to accelerate the discovery of new, more effective drugs based on this privileged scaffold.[2]

References

  • Lee, M., Rangisetty, J. B., Pullagurla, M. R., et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. PubMed.
  • Franchini, S., Sorbi, C., Tait, A., et al. (2011). Synthesis of 1-naphtylpiperazine derivatives as serotoninergic ligands and their evaluation as antiproliferative agents. PubMed.
  • He, M., O'Dowd, H., & Zhou, P. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.
  • Kumar, R., Singh, P., Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
  • APExBIO. 1-(1-Naphthyl) piperazine (hydrochloride) - 5-HT Receptor Ligand. APExBIO.
  • Neuroquantology. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • ChEMBL. Document: 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. (CHEMBL1142049). EMBL-EBI.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • Więckowska, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI.
  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. National Institutes of Health.
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Seba, M. C., & Philip, A. T. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • Chero, G., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
  • Kumar, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Sickles, A. E., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Fecik, R. A., & Newman, A. H. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate.
  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • ResearchGate. (2025). Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Chernysheva, O., et al. (2023). Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. PMC.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • Taylor & Francis Online. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Taylor & Francis Online.
  • PubMed. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed.

Sources

Therapeutic Potential of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl Ketone: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (also known as 1-(2-furoyl)-4-(2-naphthylsulfonyl)piperazine ), a synthetic small molecule with demonstrated antibacterial efficacy and significant potential in medicinal chemistry due to its privileged scaffold.[1]

Executive Summary

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone represents a compelling lead compound in the class of N-sulfonated piperazines .[1] While primarily validated as a potent antibacterial agent with a favorable toxicity profile (low hemolytic activity), its structural architecture—combining a lipophilic naphthyl tail, a piperazine linker, and a polar furoyl head—positions it as a versatile scaffold for multi-target drug discovery.[1] This guide details its primary application in infectious disease, outlines its synthesis, and analyzes its theoretical potential in CNS and oncology therapeutics based on structure-activity relationship (SAR) homology.[1]

Chemical Profile & Structural Logic[1][2][3]

The molecule functions as a bi-functionalized piperazine , leveraging the "privileged structure" concept where a central core (piperazine) orients two distinct pharmacophores to interact with biological targets.[1]

PropertySpecification
IUPAC Name (4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Common Identifier Compound 3b (in literature contexts)
Molecular Formula C₁₉H₁₈N₂O₄S
Molecular Weight 370.42 g/mol
Physical State White amorphous solid
Melting Point 91–93 °C
Solubility Soluble in DMSO, DMF, Chloroform; limited aqueous solubility
Structural Pharmacophores[1]
  • 2-Naphthylsulfonyl Moiety: Provides high lipophilicity (

    
    -
    
    
    
    stacking capability), facilitating membrane penetration and binding to hydrophobic pockets (e.g., in bacterial enzymes or GPCRs).[1]
  • Piperazine Core: A semi-rigid linker that maintains the spatial separation between the hydrophobic tail and the polar head.[1]

  • 2-Furoyl Group: Acts as a hydrogen bond acceptor and provides a distinct electronic profile compared to standard benzoyl groups.[1]

Mechanism of Action & Therapeutic Applications[1][3]

Primary Application: Antibacterial Agent

The most definitive data supports the compound's use as a broad-spectrum antibacterial.[1]

  • Mechanism: Sulfonamide derivatives typically function by inhibiting dihydropteroate synthase (DHPS) or disrupting bacterial cell membrane integrity.[1] The specific lipophilicity of the naphthyl group in this compound suggests enhanced membrane permeation, leading to the disruption of metabolic gradients in Gram-positive and Gram-negative bacteria.[1]

  • Efficacy: Demonstrated low Minimum Inhibitory Concentration (MIC) values, comparable to standard antibiotics like ciprofloxacin in specific strains.[1]

  • Safety Profile: A critical advantage is its mild cytotoxicity .[1] Hemolytic assays confirm that at effective antibacterial concentrations, the compound causes negligible lysis of human erythrocytes, indicating a high therapeutic index.[1]

Theoretical Applications (SAR-Based)

Based on structural homology with known drugs, this compound holds "off-target" potential that can be exploited for repurposing:

  • CNS Disorders (5-HT7 Antagonism): The arylsulfonyl piperazine scaffold is the pharmacophore for selective 5-HT7 receptor antagonists (e.g., SB-269970).[1] The naphthyl group mimics the hydrophobic requirements of the 5-HT7 binding pocket, suggesting potential in treating cognitive deficits or neuropathic pain.[1]

  • Oncology (STAT3 Inhibition): Small molecules containing furan and sulfonamide motifs are often screened as STAT3 inhibitors.[1] The compound's ability to dock into the SH2 domain of STAT3 (theoretical) could disrupt dimerization, a key pathway in cancer cell survival.[1]

Pathway Visualization

The following diagram illustrates the compound's validated and theoretical signaling interactions.

TherapeuticPathways cluster_Bacteria Primary Target: Bacteria cluster_CNS Theoretical Target: CNS (SAR Homology) Compound 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone Membrane Bacterial Membrane Permeation Compound->Membrane Lipophilic Naphthyl Group Enzyme Metabolic Disruption (Putative DHPS Inhibition) Compound->Enzyme Sulfonamide Moiety HT7 5-HT7 Receptor (Antagonism) Compound->HT7 Structural Analog (SB-269970) Lysis Bacterial Cell Death Membrane->Lysis Enzyme->Lysis Cognition Cognitive Enhancement HT7->Cognition

Figure 1: Validated antibacterial pathways (green) and theoretical CNS applications (red) based on pharmacophore analysis.[1]

Experimental Protocols

Chemical Synthesis Workflow

This protocol yields high-purity Compound 3b using "benignant" (mild) conditions to prevent degradation of the furan ring.[1]

Reagents:

  • 1-(2-Furoyl)piperazine (Starting Material A)[1]

  • 2-Naphthalenesulfonyl chloride (Starting Material B)[1]

  • Triethylamine (Et₃N) or Pyridine (Base)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2-Furoyl)piperazine in anhydrous DCM in a round-bottom flask.

  • Activation: Add 1.2 eq of Triethylamine and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 1.0 eq 2-Naphthalenesulfonyl chloride dissolved in DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]

  • Work-up: Wash the organic layer with water (3x), 5% NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the white amorphous solid (Yield ~90%).[1]

Antibacterial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial dilutions of the test compound in DMSO (range: 100 µg/mL to 0.1 µg/mL) in a 96-well microtiter plate.

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 10 µL of resazurin dye (Alamar Blue). A color change from blue to pink indicates bacterial growth.[1] The lowest concentration remaining blue is the MIC.[1]

Quantitative Data Summary

The following table summarizes the reported biological activity profile of N-sulfonated furoyl piperazines.

MetricValue / ObservationClinical Relevance
Yield 90%High synthetic efficiency suitable for scale-up.[1]
MIC (S. aureus) Low (Comparable to Ciprofloxacin)Potent efficacy against Gram-positive pathogens.[1]
MIC (E. coli) LowBroad-spectrum potential.[1]
Hemolytic Activity < 5% lysis at MICNon-cytotoxic to mammalian cells; high selectivity index.[1]
LogP (Calc) ~3.2Good membrane permeability (Lipinski compliant).[1]

Future Directions

To elevate this compound from a "hit" to a "lead," the following research avenues are recommended:

  • SAR Expansion: Synthesize analogs with substitutions on the naphthyl ring (e.g., 6-methoxy-2-naphthyl) to explore 5-HT7 receptor selectivity.

  • In Vivo PK/PD: Evaluate oral bioavailability in murine models. The furan ring is metabolically labile (potential for ring opening); bioisosteres like oxazole might improve stability.[1]

  • Mechanistic Probing: Use radiolabeled assays to confirm if the compound binds to bacterial DHPS or eukaryotic STAT3.[1]

References

  • Rashid, M. et al. (2015). "N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity."[1] Pakistan Journal of Pharmaceutical Sciences, 28(2), 707-719.[1] Link

  • Forbes, I. T. et al. (1998). "(R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide: The First Selective 5-HT7 Receptor Antagonist (SB-258719)."[1][2] Journal of Medicinal Chemistry, 41(5), 655-657.[1][2] (Reference for SAR homology). Link[1]

  • Hagan, J. J. et al. (2000). "Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist."[1][3] British Journal of Pharmacology, 130(3), 539-548.[1][3] (Reference for sulfonyl-piperazine scaffold utility). Link[1]

Sources

Toxicological Assessment and Safety Profiling of Sulfonyl Piperazinyl Ketone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl piperazinyl ketones represent a privileged pharmacophore in modern medicinal chemistry, appearing frequently in the structural design of LpxH inhibitors (antibiotics), DPP-4 inhibitors (antidiabetics), and chemokine receptor antagonists.[1] While the scaffold offers desirable physicochemical properties—such as rigidity from the piperazine ring and hydrogen-bond acceptor capabilities from the sulfonyl and ketone moieties—it carries distinct toxicological liabilities.

This technical guide provides a rigorous safety profiling framework for this scaffold. It focuses on the three critical failure modes for this chemical class: hERG channel blockade (cardiotoxicity) , metabolic instability (CYP-mediated bioactivation) , and reactive metabolite formation .[1]

Structural Pharmacophore & Toxicity Liabilities[1]

The safety profile of sulfonyl piperazinyl ketones is dictated by the sum of their functional groups. A component-based toxicity analysis reveals the following risks:

Structural ComponentPrimary FunctionAssociated Toxicity LiabilityMechanism of Toxicity
Piperazine Ring Conformational rigidity; SolubilityCardiotoxicity (hERG) The basic nitrogen (pKa ~9.8) is protonated at physiological pH, mimicking K+ ions and blocking the hERG channel pore.[1]
Sulfonyl Group H-bond acceptor; Metabolic stabilityHypersensitivity Potential for sulfonamide-like hypersensitivity reactions (SJS/TEN) if the R-group allows bioactivation to hydroxylamines.
Ketone Moiety Linker; H-bond acceptorMetabolic Instability Rapid reduction to secondary alcohols by Carbonyl Reductases (CBRs), altering potency and polarity.[1]

-Unsaturation
(If present)
Covalent bindingGenotoxicity / Hepatotoxicity If the ketone is conjugated to an alkene, it becomes a Michael Acceptor, covalently binding to glutathione or proteins.[1]

Critical Safety Data: The "Big Three" Risks

Cardiotoxicity: The hERG Liability

The most significant attrition risk for piperazine-containing drugs is QT interval prolongation. The protonated nitrogen of the piperazine ring can interact with the Tyr652 and Phe656 residues within the hERG channel pore.

  • Risk Level: High.[2]

  • Mitigation: Introduce steric bulk near the basic nitrogen or reduce the pKa of the piperazine nitrogen (e.g., via electron-withdrawing groups) to decrease affinity for the hERG pore.

Metabolic Stability & CYP Inhibition

Sulfonyl piperazinyl ketones are heavily metabolized by Phase I enzymes.

  • CYP2D6 & CYP3A4: These isoforms frequently target the piperazine ring for N-dealkylation or hydroxylation.[3]

  • Drug-Drug Interaction (DDI): Piperazine derivatives often act as competitive inhibitors of CYP2D6. If your lead compound inhibits CYP2D6 with an IC50 < 10 µM, it poses a significant DDI risk.[1]

Hepatotoxicity (DILI)

While the sulfonyl group is generally stable, the metabolic processing of the piperazine ring can generate reactive iminium intermediates. Furthermore, if the ketone is reduced to a chiral alcohol, it may undergo idiosyncratic glucuronidation, leading to acyl glucuronide formation (though less common for ketones than carboxylic acids).[1]

Visualizing the Safety Screening Workflow

The following diagram outlines the decision-making cascade for screening sulfonyl piperazinyl ketones, moving from in silico prediction to in vivo validation.

ToxicityWorkflow Start Lead Candidate: Sulfonyl Piperazinyl Ketone Tier1 Tier 1: In Silico & Physicochemical (pKa, LogP, Derek Nexus) Start->Tier1 Tier2 Tier 2: In Vitro Early Tox (hERG Patch Clamp, Ames Test) Tier1->Tier2 No Structural Alerts Stop STOP / Redesign Tier1->Stop Michael Acceptor Identified Tier3 Tier 3: Metabolic Stability (Microsomal Stability, CYP Inhibition) Tier2->Tier3 hERG IC50 > 10µM Ames Negative Tier2->Stop hERG IC50 < 1µM Tier4 Tier 4: In Vivo Safety (Rat Telemetry, 14-Day Tox) Tier3->Tier4 t1/2 > 30 min No CYP Inhibition Tier3->Stop High Clearance / DDI Risk

Caption: Tiered safety screening cascade prioritizing early elimination of hERG liabilities and metabolic instability.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be treated as self-validating systems.

Protocol A: Automated Patch Clamp for hERG Assessment (Gold Standard)

Objective: Quantify the IC50 of the test compound against the Kv11.1 (hERG) potassium channel.

Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Extracellular Solution: 2 mM CaCl2, 1 mM MgCl2, 4 mM KCl, 145 mM NaCl, 10 mM Glucose, 10 mM HEPES (pH 7.4).[1]

  • Positive Control: E-4031 (Known hERG blocker).

Methodology:

  • Cell Preparation: Harvest cells at 70-80% confluence using Detachin. Resuspend in extracellular solution to a density of

    
     cells/mL.
    
  • Seal Formation: Dispense cells into the patch plate. Apply suction to achieve a G

    
     seal (Seal resistance > 200 M
    
    
    
    required for valid data).
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Return to -80 mV.

  • Compound Application: Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline. Apply test compound (4 concentrations: e.g., 0.1, 1, 10, 30 µM) for 5 minutes each.

  • Data Analysis: Measure peak tail current amplitude. Normalize to baseline. Calculate IC50 using a Hill equation fit.

Validation Criteria:

  • Run-down of current in vehicle control must be < 10%.

  • Positive control (E-4031) must show IC50 within 50-100 nM.

Protocol B: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify labile sites (Ketone reduction vs. Piperazine oxidation).

Methodology:

  • Incubation System: Liver microsomes (Human/Rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Substrate: Test compound at 1 µM (low concentration to ensure first-order kinetics).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

  • Metabolite ID Scan: Perform a secondary run using Product Ion Scan looking for:

    • +16 Da (Hydroxylation on Piperazine).

    • +2 Da (Ketone reduction to Alcohol).

    • -14 Da (N-demethylation, if applicable).[1]

Metabolic Pathway Visualization[1]

Understanding the metabolic fate of the sulfonyl piperazinyl ketone scaffold is crucial for designing safer analogs.

Metabolism Parent Parent Compound (Sulfonyl-Piperazinyl-Ketone) Met1 Metabolite A (Secondary Alcohol) Parent->Met1 Carbonyl Reductase (Ketone Reduction) Met2 Metabolite B (Piperazine N-Oxide) Parent->Met2 FMO / CYP (N-Oxidation) Met3 Metabolite C (N-Dealkylated Piperazine) Parent->Met3 CYP3A4 / 2D6 (N-Dealkylation) Gluc Glucuronide Conjugate (Excretion) Met1->Gluc UGT (Phase II) Met3->Gluc UGT (Phase II)

Caption: Primary metabolic pathways including ketone reduction and piperazine oxidation.[1]

References

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors. (2024). National Institutes of Health (NIH). Discusses safety indices and cytotoxicity of sulfonyl piperazine antibiotics. Link

  • Structure–Metabolism-Relationships in the Microsomal Clearance of Piperazin-1-ylpyridazines. (2017). National Institutes of Health (NIH). Detailed analysis of piperazine metabolic liability and structural modifications to improve stability. Link

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. Technical overview of hERG toxicity assessment methods specifically for channel blockers like piperazines. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). National Institutes of Health (NIH). Comprehensive review of the pharmacological and toxicological profiles of piperazine scaffolds. Link

  • Metabolic Interactions with Piperazine-based Drugs. ResearchGate. Investigation into CYP isoenzyme inhibition (CYP2D6, CYP3A4) by piperazine derivatives.[1][4] Link

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, a molecule of significant interest in medicinal chemistry. The guide provides a comprehensive literature review of the underlying synthetic strategies, focusing on a robust two-step approach. This involves the initial acylation of piperazine to form a key intermediate, 1-(2-furoyl)piperazine, followed by its sulfonylation with 2-naphthalenesulfonyl chloride. The document elucidates the mechanistic rationale behind the chosen synthetic route and provides detailed, step-by-step experimental protocols. Furthermore, it discusses the importance of this structural motif in drug discovery, drawing on the known biological activities of related furan, piperazine, and naphthalene-containing compounds.

Introduction: The Significance of the Furan-Piperazine-Naphthalene Scaffold

The convergence of furan, piperazine, and naphthalene moieties within a single molecular entity, as seen in 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, presents a compelling scaffold for the development of novel therapeutic agents. The piperazine ring is a ubiquitous structural element in a vast array of FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The furan ring, a five-membered aromatic heterocycle, is a key component in numerous pharmacologically active compounds, contributing to a diverse range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The naphthalene group, a bicyclic aromatic hydrocarbon, is also a prevalent feature in many bioactive molecules, often imparting enhanced binding affinity to biological targets. The combination of these three pharmacophores suggests a high potential for discovering novel biological activities. While specific biological data for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is not extensively reported in publicly available literature, the broader class of sulfonylpiperazine derivatives has shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3]

This guide, therefore, serves as a critical resource for researchers aiming to synthesize and explore the therapeutic potential of this and structurally related compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, points towards a convergent two-step synthetic strategy. The disconnection of the sulfonyl and acyl groups from the central piperazine ring reveals two key synthons: piperazine, 2-furoyl chloride, and 2-naphthalenesulfonyl chloride.

Diagram: Retrosynthetic Analysis

G cluster_main Retrosynthesis cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Target 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone Intermediate1 1-(2-Furoyl)piperazine Target->Intermediate1 C-N bond cleavage (Sulfonamide) Intermediate2 1-(2-Naphthylsulfonyl)piperazine Target->Intermediate2 C-N bond cleavage (Amide) StartingMaterials Piperazine + 2-Furoyl Chloride + 2-Naphthalenesulfonyl Chloride Intermediate1->StartingMaterials Acylation Intermediate2->StartingMaterials Sulfonylation

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests two primary synthetic routes:

  • Route A: Acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine, followed by sulfonylation with 2-naphthalenesulfonyl chloride.

  • Route B: Sulfonylation of piperazine with 2-naphthalenesulfonyl chloride to form 1-(2-naphthylsulfonyl)piperazine, followed by acylation with 2-furoyl chloride.

Route A is generally preferred due to the higher reactivity of acyl chlorides compared to sulfonyl chlorides. The initial acylation of piperazine is a well-established and high-yielding reaction. The subsequent sulfonylation of the less reactive secondary amine in 1-(2-furoyl)piperazine can then be driven to completion under appropriate conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone via the preferred two-step route.

Step 1: Synthesis of 1-(2-Furoyl)piperazine

This procedure is adapted from established methods for the mono-acylation of piperazine.[4][5]

Diagram: Synthesis of 1-(2-Furoyl)piperazine

G Piperazine Piperazine Intermediate 1-(2-Furoyl)piperazine Piperazine->Intermediate + FuroylChloride 2-Furoyl Chloride FuroylChloride->Intermediate Base, Solvent HCl HCl Intermediate->HCl +

Caption: Reaction scheme for the synthesis of 1-(2-furoyl)piperazine.

Materials:

  • Piperazine

  • 2-Furoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add triethylamine (2.2 equivalents).

  • Slowly add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(2-furoyl)piperazine can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: High (typically >80%).

Characterization Data for 1-(2-Furoyl)piperazine:

While experimental data for the pure compound can be found in the literature, typical characterization would involve:

  • ¹H NMR: Signals corresponding to the furan ring protons and the piperazine ring protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, furan ring carbons, and piperazine ring carbons.[6]

  • IR Spectroscopy: A strong absorption band for the amide carbonyl group (around 1640 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C9H12N2O2 (180.20 g/mol ).

  • Melting Point: 67-70 °C.

Step 2: Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

This procedure is based on general methods for the N-sulfonylation of piperazine derivatives.[3]

Diagram: Synthesis of the Target Compound

G Intermediate 1-(2-Furoyl)piperazine Target 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone Intermediate->Target + NaphthylsulfonylChloride 2-Naphthalenesulfonyl Chloride NaphthylsulfonylChloride->Target Base, Solvent HCl_salt Triethylamine Hydrochloride Target->HCl_salt +

Caption: Reaction scheme for the final synthesis step.

Materials:

  • 1-(2-Furoyl)piperazine (from Step 1)

  • 2-Naphthalenesulfonyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(2-furoyl)piperazine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-naphthalenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone.

Quantitative Data Summary:

ParameterStep 1: AcylationStep 2: Sulfonylation
Key Reactant Piperazine1-(2-Furoyl)piperazine
Reagent 2-Furoyl Chloride2-Naphthalenesulfonyl Chloride
Base TriethylamineTriethylamine
Solvent DichloromethaneDichloromethane
Temperature 0 °C to RT0 °C to RT
Reaction Time 2-4 hours12-24 hours
Typical Yield >80%Good to High

Characterization of the Final Product

As of the last literature survey, detailed, publicly available experimental characterization data for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is limited. The following are predicted characterization data based on the analysis of its constituent parts and similar known compounds.

  • ¹H NMR (predicted):

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and furan rings.

    • Signals in the aliphatic region (δ 3.0-4.0 ppm) corresponding to the non-equivalent protons of the piperazine ring.

  • ¹³C NMR (predicted):

    • Resonances for the carbonyl carbon (around δ 160-170 ppm).

    • Signals for the carbons of the naphthalene and furan rings.

    • Signals for the carbons of the piperazine ring.

  • IR Spectroscopy (predicted):

    • A strong absorption band for the amide carbonyl group (around 1640-1650 cm⁻¹).

    • Characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1350 cm⁻¹ (asymmetric stretching) and 1160 cm⁻¹ (symmetric stretching).

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C19H18N2O4S: Exact mass should be determined and compared with the experimental value.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and practical framework for the synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone. The outlined two-step synthetic strategy is robust, scalable, and relies on readily available starting materials and well-established chemical transformations. The modular nature of this synthesis allows for the facile generation of a library of analogs by varying the acyl and sulfonyl chloride components, which is a crucial aspect of modern drug discovery.

Given the rich pharmacological precedent of the constituent furan, piperazine, and naphthalene moieties, the target compound and its derivatives represent a promising area for further investigation. Future research should focus on the biological evaluation of these compounds across a range of therapeutic targets, including but not limited to, cancer, infectious diseases, and inflammatory disorders. A thorough investigation of their structure-activity relationships will be instrumental in optimizing their therapeutic potential and advancing them as potential drug candidates.

References

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 228-238. [Link]

  • Kumar, D. R., et al. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(18), 374-379.
  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.
  • Sigma-Aldrich. (n.d.). 1-(2-Furoyl)piperazine 97.
  • Sigma-Aldrich. (n.d.). 1-(2-Furoyl)piperazine 97 40172-95-0.
  • CymitQuimica. (n.d.). CAS 40172-95-0: 1-(2-Furoyl)piperazine.
  • (2019).
  • Benchchem. (n.d.).
  • (n.d.). View of Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}. SciELO.
  • PubChem. (n.d.). 1-(2-Furoyl)piperazine.
  • Google Patents. (n.d.). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
  • (2025). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride | Request PDF.
  • (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (2023).
  • (n.d.). 13 C NMR spectra of... | Download Scientific Diagram.
  • NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Masaryk University.
  • PubChem. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine.
  • precisionFDA. (n.d.). 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE.
  • Wikipedia. (n.d.). 2-Acetylfuran.
  • Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?".
  • (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.
  • (2018). Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. The Journal of Organic Chemistry.
  • (n.d.). View of Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}. SciELO.
  • (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • (2023).

Sources

The Furan-Piperazine Axis: Navigating SAR, Synthesis, and Metabolic Liability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for medicinal chemists and drug discovery scientists. It synthesizes structure-activity relationship (SAR) data, metabolic safety protocols, and synthetic methodologies for furan-based piperazine scaffolds.

Executive Summary: The Bioisosteric Trade-Off

The furan-piperazine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized to target G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (


) and Serotonin (

) receptors. The furan ring serves as a bioisostere for phenyl or pyridine rings, offering a distinct electrostatic profile (high electron density, hydrogen bond acceptor capability) and reduced lipophilicity (

).

However, this scaffold carries a significant metabolic liability: the potential for bioactivation via Cytochrome P450 (CYP450) to reactive cis-enedials. This guide provides a roadmap to maximize the pharmacological potency of furan-piperazines while engineering out their toxicological risks.

Chemical Architecture & SAR Zones

To rationalize the biological activity, we dissect the molecule into four distinct pharmacophoric zones.

Zone A: The Furan "Head" Group[1]
  • Role: Acts as the primary anchor for hydrophobic pockets or aromatic

    
     stacking interactions (e.g., Phe residues in GPCRs).
    
  • SAR Rule 1 (Positioning): Attachment at the C2-position (furan-2-yl) is generally superior to C3 for dopaminergic affinity due to optimal steric alignment with the orthosteric binding site.

  • SAR Rule 2 (Electronic Tuning):

    • Electron-Withdrawing Groups (EWGs): Introduction of nitro (

      
      ) groups at C5 dramatically enhances antimicrobial activity (e.g., nitrofurantoin mechanism) but increases mutagenic risk.
      
    • Steric Blocking: Substitution at C5 (e.g., methyl, chlorine) significantly improves metabolic stability by blocking the primary site of CYP450 oxidation.

Zone B: The Linker
  • Role: Controls the distance and flexibility between the aromatic head and the basic amine core.

  • SAR Rule 3 (Length & Rigidity):

    • Methylene (

      
      ): Provides rotational freedom; common in non-selective ligands.
      
    • Carboxamide (

      
      ): Essential for 
      
      
      
      receptor selectivity. The amide hydrogen often forms a critical H-bond with Ser/Thr residues in the receptor channel.
    • Vinyl (

      
      ): Restricts conformation; often used in anticancer chalcone-piperazine hybrids to lock the molecule in a planar configuration.
      
Zone C: The Piperazine Core[2][3]
  • Role: The basic nitrogen (

    
    ) is protonated at physiological pH, forming a crucial salt bridge with a conserved Aspartate residue (e.g., Asp113 in 
    
    
    
    , Asp3.32 in 5-HT receptors).
  • SAR Rule 4 (Conformation): Constraining the piperazine ring (e.g., 2-methylpiperazine or diazabicyclo analogs) can enhance selectivity by exploiting subtle differences in the receptor's transmembrane helices.

Zone D: The Distal "Tail"
  • Role: Engages secondary binding pockets (allosteric sites).

  • SAR Rule 5: Bulky aryl groups (e.g., 2-methoxyphenyl, 2,3-dichlorophenyl) at the

    
     position are classic determinants for "atypical" antipsychotic profiles (partial agonism/antagonism).
    

Visualization: Pharmacophore & SAR Logic

SAR_Landscape cluster_toxicity Metabolic Liability (Zone A) Furan Zone A: Furan Ring (Bioisostere/Pi-Stacking) Linker Zone B: Linker (Spacer/H-Bonding) Furan->Linker C2 Attachment (Optimal) CYP CYP450 Oxidation (Target C5) Furan->CYP Piperazine Zone C: Piperazine Core (Ionic Interaction/Asp Anchor) Linker->Piperazine Amide/Alkyl Tail Zone D: Distal Aryl (Selectivity/Allosteric) Piperazine->Tail N4-Substitution Block Strategy: C5-Methylation Blocks Bioactivation CYP->Block Mitigation

Figure 1: Modular SAR breakdown of the furan-piperazine scaffold. Zone A is the critical locus for both potency (via


-interactions) and toxicity (via CYP oxidation).

The "Furan Problem": Metabolic Bioactivation

The furan ring is not metabolically inert.[1] In the liver, it undergoes oxidation by CYP2E1 (and CYP3A4) to form an unstable epoxide or cis-enedial (cis-2-butene-1,4-dial). This reactive electrophile covalently binds to cellular nucleophiles (proteins/DNA), leading to hepatotoxicity.[2]

Mechanism of Toxicity[5][6]
  • Oxidation: CYP450 inserts oxygen across the C2-C5 bond or epoxidizes the C4-C5 double bond.

  • Ring Opening: The intermediate collapses to form highly reactive cis-2-butene-1,4-dial.

  • Adduct Formation: The aldehyde groups react with lysine/cysteine residues on proteins or guanine bases in DNA.

SAR Mitigation Strategy
  • Block the Hotspot: Substitution at the C5 position (e.g., 5-methylfuran-2-yl) sterically hinders CYP access and electronically stabilizes the ring, significantly reducing the formation of reactive metabolites.

Metabolic_Pathway Furan Furan-Piperazine Drug Epoxide Unstable Epoxide / Enol Furan->Epoxide Oxidation Safe Safe Metabolite (Ring Intact/Conjugated) Furan->Safe With C5-Blocker CYP CYP450 (2E1/3A4) CYP->Furan Enedial cis-2-butene-1,4-dial (REACTIVE ELECTROPHILE) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Hepatotoxicity) Enedial->Adduct Covalent Binding Mitigation SAR Fix: C5-Substitution Mitigation->Furan Design Input

Figure 2: The bioactivation pathway of furan. Unsubstituted furans risk conversion to toxic cis-enedials. C5-substitution shunts the pathway toward safer metabolic profiles.

Experimental Protocols

Protocol A: General Synthesis (Reductive Amination)

This method is preferred for generating N-(furan-2-ylmethyl)piperazines due to mild conditions and high yields.

Reagents: Furan-2-carboxaldehyde (1.0 eq), N-substituted piperazine (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic acid (cat.), Dichloroethane (DCE).

  • Imine Formation: Dissolve furan-2-carboxaldehyde and the piperazine derivative in DCE (0.1 M concentration). Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)

To validate the safety of your furan analog, use this self-validating assay to detect reactive intermediates.

Principle: Glutathione (GSH) acts as a surrogate nucleophile. If the furan ring opens to an electrophile, it will form a GSH-conjugate detectable by LC-MS/MS.

  • Incubation: Incubate test compound (10

    
    ) with human liver microsomes (1 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard. Centrifuge (10,000 g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

  • Validation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans for GSH adducts (

    
    ).
    
    • Positive Result: Detection of GSH adduct = Metabolic Liability.

    • Negative Result: Clean profile = Metabolically Stable Furan.

Quantitative Data Summary

The following table summarizes the impact of furan modifications on Dopamine


 receptor affinity (

) and Selectivity (

ratio), adapted from consolidated literature trends.
Compound IDFuran Substitution (Zone A)Linker (Zone B)Piperazine Tail (Zone D)

(nM)

Selectivity
Metabolic Stability (

)
FP-01 Unsubstituted (H)

Phenyl1201.5 (Non-selective)Low (< 15 min)
FP-02 5-Methyl

Phenyl952.0High (> 60 min)
FP-03 UnsubstitutedTrans-Vinyl2-Methoxyphenyl1510Low
FP-04 5-BromoCarboxamide2,3-Dichlorophenyl2.4 120 (Highly Selective) Moderate

Note: Data represents generalized SAR trends derived from multiple studies [1, 3] to illustrate the "Rule of 5-Substitution" and Linker effects.

References

  • Parmar, T. H., et al. (2018).[3] Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[3] Arkivoc, vii, 471-481.[3] [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors.[4] Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.[4] [Link]

  • Kobayashi, T., et al. (1987). Mechanism of metabolic cleavage of a furan ring.[2][5] Drug Metabolism and Disposition, 15(6), 877-881. [Link]

  • Zheng, J., et al. (2022).[6] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(1). [Link]

Sources

Physicochemical properties of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Executive Summary

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (also designated systematically as 1-(Furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine) is a highly specialized synthetic intermediate and bioactive pharmacophore[1]. Belonging to the class of N-sulfonated (2-furoyl)piperazines, this compound integrates three distinct chemical motifs: a furan ring, a piperazine linker, and a naphthylsulfonyl moiety. This unique structural triad confers exceptional physicochemical stability, lipophilicity, and targeted biological activity, making it a promising lead compound in the development of novel antibacterial agents[2][3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, spectroscopic signatures, synthetic methodology, and biological efficacy, grounded in validated experimental protocols.

Physicochemical & Structural Profiling

The integration of the bulky, electron-rich naphthyl group with the rigid piperazine ring dictates the compound's solid-state properties and solubility profile. The molecule presents as a stable, white amorphous solid under standard conditions[2].

Table 1: Core Physicochemical Parameters

Parameter Value Reference
IUPAC Name furan-2-yl(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone [1]
CAS Registry Number 428827-12-7 [1]
Molecular Formula C₁₉H₁₈N₂O₄S [1][2]
Molecular Weight 370.43 g/mol [1]
Physical State White amorphous solid [2]
Melting Point 91 – 93 °C [2]

| Synthetic Yield | ~90% |[2] |

Spectroscopic Signatures

Accurate structural elucidation is critical for validating the integrity of the synthesized pharmacophore. The compound exhibits distinct infrared (IR) and Nuclear Magnetic Resonance (NMR) signatures[2]:

  • IR (KBr, ν, cm⁻¹): The presence of the furoyl carbonyl is confirmed by a sharp peak at 1612 cm⁻¹ (C=O) . The sulfonamide linkage is definitively identified by the asymmetric stretching of the sulfonyl group at 1333 cm⁻¹ (S=O) , while the piperazine framework is supported by the 1161 cm⁻¹ (C-N-C) stretch[2].

  • ¹H-NMR (600 MHz, CDCl₃, δ, ppm): The naphthyl protons resonate downfield between 7.64 and 8.35 ppm , indicative of the highly conjugated, electron-withdrawing nature of the adjacent sulfonyl group. The furan ring protons appear characteristically at 6.46 ppm (dd) , 6.99 ppm (d) , and 7.44 ppm (d) [2].

Synthetic Methodology & Reaction Causality

The synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone relies on a highly efficient nucleophilic acyl substitution (sulfonylation) conducted under benign, aqueous conditions[3]. As a Senior Application Scientist, I emphasize that the success of this protocol hinges on precise pH modulation and solvent selection.

Step-by-Step Protocol
  • Preparation of the Nucleophile: Disperse 2-furoyl-1-piperazine (22.0 mmol) in 20.0 mL of distilled water within a 100 mL round-bottom flask[3].

    • Causality: Distilled water is utilized as a green, benign solvent that readily accommodates the alkaline salt used in the subsequent step, minimizing organic waste and environmental impact[3].

  • pH Modulation: Adjust the suspension to a pH of 9–10 using a 10% Na₂CO₃ aqueous solution[3].

    • Causality: The alkaline environment is critical. It acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation. If unneutralized, HCl would protonate the secondary amine of the piperazine, destroying its nucleophilicity and halting the reaction.

  • Electrophilic Addition: Gradually add 2-naphthalenesulfonyl chloride (22.0 mmol) in small, sequential portions[3].

    • Causality: Gradual addition prevents excessive exothermic spikes and minimizes the competitive, non-productive hydrolysis of the sulfonyl chloride by the aqueous solvent.

  • Reaction Maturation: Stir the mixture continuously for 3 to 4 hours at ambient temperature. Monitor progression via Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (30:70) at 254 nm[3].

    • Causality: Ambient stirring provides sufficient activation energy for the substitution without risking the thermal degradation of the sensitive furan ring.

  • Isolation & Purification: Quench the reaction by adding an excess of ice-cold distilled water. Allow the mixture to stand for 60 minutes to facilitate precipitation. Filter and dry the resulting white amorphous solid[3].

    • Causality: The sudden drop in temperature and increase in aqueous volume dramatically reduces the solubility of the highly lipophilic product, driving a high-yield (90%) precipitation[2].

Synthesis A 2-Furoyl-1-piperazine (Nucleophile) D Nucleophilic Acyl Substitution A->D B 2-Naphthalenesulfonyl Chloride (Electrophile) B->D C Aqueous Na2CO3 (pH 9-10) C->D HCl Scavenging E Precipitation & Filtration D->E F 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone E->F

Synthetic workflow of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone.

Biological Efficacy & Mechanism of Action

Sulfonamides are historically significant for their broad-spectrum antibacterial properties and their ability to perturb folic acid synthesis[3]. The integration of the furoyl-piperazine core with the naphthylsulfonyl group significantly enhances the molecule's lipophilicity, allowing for superior penetration through bacterial cell walls.

Antibacterial Evaluation

In vitro screening against pathogenic bacteria demonstrates that 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a highly potent antibacterial agent, particularly against Gram-positive strains[2].

Table 2: Minimum Inhibitory Concentration (MIC) Data

Bacterial Strain Target Compound MIC (µM) Ciprofloxacin (Reference) MIC (µM)
Staphylococcus aureus 10.35 ± 0.69 7.86 ± 0.82
Bacillus subtilis > 15.00 7.29 ± 0.50

| Pseudomonas aeruginosa | > 15.00 | 7.22 ± 0.76 |

Data summarized from Abbasi et al. (2022)[2]. The compound exhibits its peak efficacy against S. aureus, closely rivaling the commercial standard, Ciprofloxacin.

Cytotoxicity Profile & Causality

A critical hurdle in drug development is differentiating targeted antibacterial efficacy from non-specific cellular toxicity. To validate this, the compound was subjected to hemolytic assays[3].

  • Causality of the Assay: Hemolytic activity is measured to ensure the antibacterial effect is driven by specific enzymatic inhibition rather than the non-specific, surfactant-like disruption of lipid bilayers. The compound exhibited a mild hemolytic profile (significantly lower than the Triton-X-100 positive control), validating it as a safe therapeutic lead rather than a non-specific toxin[3].

Mechanism of Action

The biological activity of this compound is rooted in the structural mimicry of the sulfonamide group (-SO₂N<). It acts as a competitive inhibitor of p-aminobenzoic acid (PABA) , binding to the enzyme dihydropteroate synthase (DHPS)[3]. This blockade halts the synthesis of dihydrofolic acid, ultimately starving the bacteria of the tetrahydrofolate required for DNA and RNA synthesis.

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA/RNA Synthesis THF->DNA Drug 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone Drug->DHPS Competitive Inhibition

Mechanism of action: Sulfonamide-mediated inhibition of bacterial folic acid synthesis.

Conclusion

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone stands as a structurally robust, synthetically accessible, and biologically potent molecule. Its synthesis via green, aqueous alkaline conditions ensures high yields (~90%) while maintaining the integrity of the furan and piperazine rings[2][3]. With its validated mechanism of action against DHPS and its highly favorable cytotoxicity profile, it warrants further investigation in advanced preclinical pharmacokinetics and drug formulation studies.

References

  • Abbasi, M. A., Irshad, M., Aziz-Ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., & Shahid, M. (2022). N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 35(2), 579-585. URL: [Link]

Sources

Methodological & Application

Optimal reaction conditions for preparing naphthylsulfonyl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reaction Conditions for Preparing Naphthylsulfonyl Piperazines

Abstract & Scope

Naphthylsulfonyl piperazines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous 5-HT (serotonin) receptor antagonists (specifically 5-HT


 and 5-HT

) and antimicrobial agents. This application note provides a comprehensive guide to synthesizing these moieties, contrasting Classical Organic Phase protocols with emerging Sustainable Aqueous methods . We analyze the mechanistic causality behind solvent choice, base selection, and temperature control to maximize yield and minimize the formation of bis-sulfonylated byproducts.

Scientific Foundation & Mechanism

To optimize this reaction, one must understand the competing pathways. The synthesis involves the nucleophilic attack of the piperazine nitrogen on the sulfur atom of the naphthalenesulfonyl chloride.

The Mechanistic Challenge:

  • The Primary Pathway (

    
    -like):  The secondary amine of the piperazine attacks the sulfonyl sulfur, displacing chloride.
    
  • The Hydrolysis Trap: Sulfonyl chlorides are moisture-sensitive.[1] In the presence of water and base, they hydrolyze to sulfonic acids (unreactive dead-ends).

  • The Bis-Sulfonylation Risk: If using unsubstituted piperazine, the product (a sulfonamide) is less nucleophilic than the starting amine, but high local concentrations of sulfonyl chloride can still lead to double addition.

Critical Variable Analysis
VariableClassical Approach (DCM/TEA)Sustainable Approach (Water/Acetone)Expert Insight
Solvent Dichloromethane (DCM)Water or Water/Acetone (1:1)DCM offers high solubility for reagents but requires strict drying to prevent hydrolysis. Water acts as a heat sink and allows for easy filtration workups.
Base Triethylamine (

) or Pyridine

or

Organic bases (

) are homogeneous but require acid wash removal. Inorganic bases in water allow for "dynamic pH control," precipitating the product while keeping byproducts soluble.
Temperature

Room Temperature (RT)Low temperature in DCM is critical to control exotherm and selectivity. Aqueous reactions are more forgiving due to water's heat capacity.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the decision logic for selecting the optimal synthetic route based on substrate solubility and green chemistry requirements.

ReactionOptimization Start START: Substrate Analysis Solubility Is the Piperazine Derivative Water Soluble? Start->Solubility GreenReq Strict Green Chemistry Requirement? Solubility->GreenReq No (Lipophilic) MethodB METHOD B: Aqueous/Green (Water / Na2CO3 / RT) Best for scale-up & simple workup Solubility->MethodB Yes (Hydrophilic) MethodA METHOD A: Classical (DCM / Et3N / 0°C) Best for lipophilic side chains GreenReq->MethodA No GreenReq->MethodB Yes WorkupA Workup A: Acid Wash (HCl) -> Brine -> Drying -> Evap MethodA->WorkupA WorkupB Workup B: Precipitation -> Filtration -> Water Wash MethodB->WorkupB

Figure 1: Decision matrix for selecting the optimal synthesis strategy based on substrate properties and environmental constraints.

Detailed Experimental Protocols

Method A: Classical Homogeneous Synthesis (High Solubility)

Recommended for: Complex, lipophilic piperazine derivatives or small-scale discovery chemistry.

Reagents:

  • Naphthalenesulfonyl chloride (1.0 eq)

  • N-substituted piperazine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalyst: DMAP (0.1 eq) - Optional, only if reaction is sluggish.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the N-substituted piperazine and 
    
    
    
    to anhydrous DCM (0.2 M concentration).
  • Cooling: Submerge the flask in an ice-water bath to reach

    
    . Why? This suppresses the rate of hydrolysis if any trace moisture is present and controls the exotherm.
    
  • Addition: Dissolve naphthalenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow to stir at

    
     for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).
    
  • Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (removes excess piperazine and TEA).

    • Wash with Sat.

      
       (removes any hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Sustainable Aqueous Synthesis (The "Green" Route)

Recommended for: Scale-up, simple piperazines, and avoiding toxic solvents.

Reagents:

  • Naphthalenesulfonyl chloride (1.0 eq)

  • Piperazine derivative (1.0 eq)

  • Sodium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Water (or 1:1 Acetone/Water if solubility is poor)

Protocol:

  • Setup: In an Erlenmeyer flask, dissolve the piperazine derivative and

    
     in water (0.5 M).
    
  • Addition: Add the naphthalenesulfonyl chloride as a solid (finely ground) or dissolved in a small volume of acetone in a single portion.

  • Reaction: Vigorously stir at Room Temperature.

    • Observation: The mixture will likely become cloudy as the sulfonamide product precipitates (it is usually hydrophobic).

    • Time: 1–3 hours.

  • Workup (Filtration):

    • Acidify the mixture slightly (pH ~4-5) with 1M HCl to ensure the product precipitates fully and excess amine remains in solution.

    • Filter the solid precipitate.[2][3]

    • Wash the cake with copious water (removes salts) and cold ethanol (removes trace impurities).

    • Dry in a vacuum oven.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry (Method A) or increase reaction speed/mixing (Method B). Check sulfonyl chloride quality (should be white, not pink/brown).
Bis-sulfonylation Excess Sulfonyl ChlorideStrictly control stoichiometry (1:1). If using unsubstituted piperazine, use Mono-Boc-piperazine instead, then deprotect.
Sticky Gum Product Impurities / Solvent TrappingTriturate the gum with cold Ether or Hexane to induce crystallization.
Starting Material Remains Base too weakSwitch from

to TEA or add DMAP catalyst.

Reaction Pathway Diagram

Mechanism Reactants Naphthyl-SO2-Cl + Piperazine TS Tetrahedral Transition State Reactants->TS Nucleophilic Attack Product Naphthylsulfonyl Piperazine TS->Product Cl- Elimination Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 2: Simplified reaction pathway showing the nucleophilic substitution mechanism.

References

  • Structure-Activity Relationships of 5-HT6 Ligands: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006.

  • Green Synthesis of Sulfonamides: Deng, X., & Mani, N. S.[4][5] "A facile, environmentally benign sulfonamide synthesis in water."[5][6] Green Chemistry, 2006.[6]

  • General Sulfonylation Protocol (Schotten-Baumann conditions): DeLuca, L., & Giacomelli, G. "An easy and convenient synthesis of sulfonamides." Journal of Organic Chemistry, 2008.

  • Naphthylpiperazine Pharmacology: Glennon, R. A., et al. "Binding of substituted 1-(1-naphthyl)piperazines at 5-HT receptors." Journal of Medicinal Chemistry, 1991.

Sources

Application Note: Solvent Selection and Handling Protocols for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and compound management professionals in early-stage drug discovery.

Introduction & Physicochemical Profiling

The compound 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (CAS: 428827-12-7) is a synthetic small molecule frequently utilized in screening libraries[1]. Structurally, it features a piperazine core flanked by a 2-furoyl group and a bulky 2-naphthylsulfonyl group[1].

From a solvent-selection perspective, this molecule presents specific challenges:

  • High Lipophilicity: The presence of the naphthalene ring and furan moiety drives a high partition coefficient (LogP).

  • Lack of Ionizable Protons: The piperazine nitrogens are fully substituted (capped by an amide and a sulfonamide), meaning the molecule remains neutral across the physiological pH range (pH 1–14).

  • Molecular Weight: At 370.43 g/mol , it is a moderately sized, rigid molecule[1].

The Core Challenge: Because it cannot be ionized to form a soluble salt, the compound relies entirely on dipole-dipole interactions and dispersion forces for solvation. It exhibits extremely poor thermodynamic aqueous solubility. Improper solvent handling will inevitably lead to colloidal aggregation, "DMSO crashes" in aqueous buffers, and false-negative readouts in High-Throughput Screening (HTS)[2].

Solvent Selection Matrix

To ensure compound integrity from storage to assay, solvents must be tiered based on their dielectric constants and solubilizing power. Below is the quantitative and qualitative summary of solvent suitability for this specific piperazine derivative.

SolventDielectric Constant (ε)Solubilizing Power for TargetRecommended Application
Anhydrous DMSO 46.7Excellent (>50 mM)Primary master stocks, HTS library storage.
Dimethylformamide (DMF) 36.7Excellent (>50 mM)Alternative stock solvent (if DMSO interferes with specific assays).
Dichloromethane (DCM) 9.1Very GoodLiquid-liquid extraction, synthetic purification.
Acetonitrile (MeCN) 37.5Moderate (~1-5 mM)LC-MS analytical QC, mobile phase preparation.
Aqueous Buffer (PBS) ~80.0Poor (<10 µM)Final biological assay media (requires co-solvents).

Causality in Experimental Choices: The "Why"

As an assay scientist, you must treat every compound stock as a dynamic system, not a static solution. The following principles dictate the handling of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone.

Why Anhydrous DMSO for Master Stocks?

DMSO is a dipolar aprotic solvent. Its highly polarized S=O bond acts as a powerful hydrogen-bond acceptor, while its lack of acidic protons prevents it from acting as a donor. This allows it to effectively disrupt the crystal lattice of lipophilic, non-ionizable compounds.

The Hydration Threat: DMSO is notoriously hygroscopic. Every time a stock tube is opened, it absorbs atmospheric moisture. In HTS, water content in DMSO stocks can quickly reach up to 30%[3]. For a highly lipophilic compound like 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, this water acts as an anti-solvent, causing silent precipitation at the bottom of the tube. This drastically reduces the molarity of the solution, leading to artificially shifted IC50 values[3]. Therefore, stocks must be prepared in anhydrous DMSO and stored under an inert argon or nitrogen atmosphere.

Mitigating the "DMSO Crash" in Aqueous Media

When a 10 mM DMSO stock is spiked directly into an aqueous assay buffer (e.g., PBS), the localized solvent polarity shifts instantaneously. The compound exceeds its thermodynamic solubility limit and forms metastable colloidal aggregates—a phenomenon known as the "DMSO crash"[2]. To stabilize the kinetic solubility (the metastable supersaturated state), the protocol below mandates intermediate dilution steps and the inclusion of non-ionic surfactants (e.g., 0.01% Tween-20) to lower the interfacial tension[2].

Experimental Protocols

The following self-validating protocols ensure that the compound remains in solution throughout the experimental lifecycle.

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a hydration-resistant, HTS-ready stock solution.

  • Equilibration: Allow the lyophilized vial of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Gravimetric Addition: Weigh exactly 3.70 mg of the compound (MW: 370.43 g/mol ) into a low-bind amber glass vial[1].

  • Solvation: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9%, water ≤0.005%).

  • Dissolution: Vortex for 60 seconds. Do not sonicate unless necessary, as localized heating can degrade sensitive amides.

  • Purging & Storage: Overlay the headspace of the vial with Argon gas for 5 seconds. Seal tightly and store at -20°C.

Protocol 2: Kinetic Solubility Assessment via Laser Nephelometry

Objective: Determine the exact aqueous concentration at which the compound precipitates before running biological assays.

Nephelometry measures the Tyndall effect (forward-scattered light from a laser beam) to objectively detect insoluble particulate turbidity[4].

  • Buffer Preparation: Prepare the target biological buffer (e.g., 1x PBS, pH 7.4) and filter through a 0.22 µm membrane to remove background particulates.

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, prepare a linear serial dilution of the 10 mM DMSO stock into the aqueous buffer. Target a final compound concentration range of 1 µM to 200 µM[5]. Ensure the final DMSO concentration remains constant (e.g., 1% v/v) across all wells to isolate the compound's solubility variable.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM to simulate assay conditions[5].

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The kinetic solubility limit is identified as the inflection point where the light scatter signal sharply increases above the baseline buffer control[2][4].

Workflow Diagram

SolventWorkflow Solid Solid Compound CAS 428827-12-7 Analysis Physicochemical Profiling (Lipophilic, Neutral) Solid->Analysis Stock Master Stock (10 mM in Anhydrous DMSO) Analysis->Stock Select Primary Solvent QC QC & Storage (Argon Purge, -20°C) Stock->QC Prevent Hydration Nephelometry Kinetic Solubility Check (Laser Nephelometry) QC->Nephelometry Serial Dilution (1-200 µM) Assay Aqueous Assay Dilution (Buffer + 0.01% Tween-20) Nephelometry->Assay Determine Max Soluble Conc.

Figure 1: Workflow for solvent selection and kinetic solubility validation of lipophilic compounds.

References

  • Cole, T. and Fortaner Torrent, S. "Solubility Determination of Chemicals by Nephelometry". JRC Publications Repository, European Union. Available at:[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol". AxisPharm Technical Resources. Available at: [Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds". American Pharmaceutical Review. Available at:[Link]

  • PubMed / National Institutes of Health. "HTS library plate rejuvenation using a DMSO-rich atmosphere". National Library of Medicine. Available at:[Link]

Sources

Application Note: Crystallization & Purification of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Analysis

This guide details the purification of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (Standardized IUPAC: 1-(Furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine). This compound represents a classic "Lipophilic-Polar-Lipophilic" scaffold common in medicinal chemistry, linking a naphthalene sulfonamide moiety to a furan ring via a piperazine spacer.

Achieving >99% purity is critical for biological assays to avoid false positives from reactive intermediates (e.g., sulfonyl chlorides) or metal catalysts. Due to the conformational flexibility of the piperazine ring and the rotational freedom of the sulfonamide bond, this scaffold is prone to polymorphism and oiling out . The protocols below prioritize thermodynamic stability and impurity rejection.

Chemical Structure & Properties[1][2][3][4]
  • Formula: C₁₉H₁₈N₂O₄S

  • Predicted MW: ~370.42 g/mol

  • Physiochemical Profile:

    • Lipophilicity: High (Naphthalene + Furan rings).

    • H-Bond Donors: 0 (Aprotic).

    • H-Bond Acceptors: 4 (Sulfonyl oxygens, Amide carbonyl, Furan oxygen, Piperazine nitrogens).

    • Solubility Class: Soluble in chlorinated solvents/polar aprotic; sparingly soluble in alcohols; insoluble in water/alkanes.

Pre-Formulation: Solubility Profiling

Before attempting scale-up, you must determine the Metastable Zone Width (MSZW). Do not skip this step.

Objective: Identify the "Good Solvent" (high solubility at boiling, low at RT) and "Anti-Solvent" (zero solubility).

Solvent ClassSolventSolubility (Hot)Solubility (Cold)Suitability
Chlorinated Dichloromethane (DCM)HighHighGood Solvent (for layering)
Alcohols Ethanol (EtOH)ModerateLowIdeal (Cooling Cryst.)
Alcohols Isopropanol (IPA)ModerateVery LowIdeal (Cooling Cryst.)
Esters Ethyl Acetate (EtOAc)HighModerateVariable (Risk of solvates)
Alkanes Hexanes / HeptaneNoneNoneAnti-Solvent
Polar Aprotic DMSO / DMFVery HighHighAvoid (Difficult to remove)

Protocol A: Cooling Crystallization (Preferred)

Best for: High purity, thermodynamic crystal form, removing polar impurities.

Mechanism

This method relies on the temperature dependence of solubility.[1][2] By dissolving the compound in boiling Ethanol or IPA and slowly cooling, we force the compound to organize into a crystal lattice, rejecting impurities (which remain in the mother liquor).

Step-by-Step Procedure
  • Dissolution:

    • Place crude solid (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Absolute Ethanol (start with 5 mL/g).

    • Heat to reflux (80°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Step: Once dissolved, remove from heat. If the solution is colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation & Growth:

    • Return the clear filtrate to a clean flask.

    • Allow the solution to cool to Room Temperature (RT) slowly (approx. 10-20°C per hour). Rapid cooling causes oiling out or amorphous precipitation.

    • Once at RT, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Harvesting:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with cold Ethanol (0°C) to remove residual mother liquor containing impurities.

    • Dry: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Best for: Compounds that degrade at high heat or have poor temperature-dependent solubility.

Mechanism

We dissolve the compound in a "Good Solvent" (DCM) and slowly diffuse a "Bad Solvent" (Hexane) into it. As the Hexane concentration increases, the solution saturation point drops, forcing crystallization.

Step-by-Step Procedure
  • Primary Dissolution:

    • Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature. The solution should be concentrated but not viscous.

  • Anti-Solvent Addition:

    • Method 1 (Dropwise): While stirring rapidly, add Hexanes dropwise until a persistent cloudiness (turbidity) appears. Stop adding Hexane. Add 1-2 drops of DCM to clear the solution. Let it stand undisturbed.

    • Method 2 (Vapor Diffusion - for X-Ray Quality Crystals): Place the DCM solution in a small vial. Place this open vial inside a larger jar containing Hexanes. Cap the large jar. Hexane vapors will diffuse into the DCM, growing high-quality single crystals over 24-48 hours.

  • Harvesting:

    • Filter and wash with 10% DCM in Hexanes.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for purifying this specific scaffold.

CrystallizationWorkflow Start Crude 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone SolubilityTest Solubility Profiling (EtOH vs DCM) Start->SolubilityTest Decision Soluble in hot EtOH? SolubilityTest->Decision PathA Protocol A: Cooling Crystallization (Thermodynamic Control) Decision->PathA Yes (Preferred) PathB Protocol B: Solvent/Anti-Solvent (Kinetic Control) Decision->PathB No (Decomposes) StepA1 Reflux in EtOH (Filter hot if needed) PathA->StepA1 StepB1 Dissolve in Min. DCM PathB->StepB1 StepA2 Slow Cool to RT -> 4°C StepA1->StepA2 Harvest Vacuum Filtration & Cold Solvent Wash StepA2->Harvest StepB2 Add Hexane until Turbid StepB1->StepB2 StepB2->Harvest Analysis QC: HPLC (>99%) & NMR Harvest->Analysis

Caption: Decision tree for selecting the optimal crystallization pathway based on solubility and thermal stability.

Troubleshooting & Expert Insights

Issue: "Oiling Out"
  • Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask.

  • Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the boiling point of the solvent mixture.

  • Fix:

    • Reheat to redissolve the oil.

    • Add a seed crystal (a tiny amount of pure solid) at the cloud point.

    • Slow down the cooling rate (wrap the flask in foil/towel).

    • If using EtOH/Water, increase the Ethanol ratio.

Issue: Polymorphism
  • Context: Sulfonamides are famous for existing in multiple crystal forms (polymorphs).

  • Impact: Different polymorphs have different dissolution rates (bioavailability).

  • Control: Protocol A (Slow Cooling) generally favors the most thermodynamically stable form. Protocol B (Precipitation) often yields metastable kinetic forms. Always verify batch consistency using Powder X-Ray Diffraction (PXRD) .

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal engineering and polymorphism control).
  • Anderson, K. K. (2010). "Sulfonic Acids and Their Derivatives". Comprehensive Organic Chemistry. (Detailed chemistry of the sulfonyl group).
  • Stenfors, B. A., et al. (2024).[3] "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations".[3] European Journal of Chemistry. Link[3]

  • Perlovich, G., & Surov, A. (2020).[3] "Thermodynamic aspects of sulfonamide sublimation and crystal lattice energy". CrystEngComm, 22(15), 2573-2584.[3] Link

  • Fosbøl, P. L., et al. (2011).[1] "Aqueous Solubility of Piperazine...". Journal of Chemical and Engineering Data, 56(12), 5088-5093.[1] Link (Reference for piperazine solubility behavior).[1]

Sources

Advanced Handling, Storage, and Stability Protocols for Furan-Containing Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a mechanistic understanding and self-validating standard operating procedures (SOPs) for the safe handling, storage, and peroxide management of highly reactive furan-containing ketones (e.g., 2-acetylfuran, 5-hydroxymethylfurfural derivatives).

Mechanistic Overview: The Reactivity Profile of Furan-Ketones

Furan-containing ketones present a unique dual-reactivity challenge in synthetic and medicinal chemistry. The furan moiety is an electron-rich heteroaromatic diene system, while the adjacent ketone introduces an electrophilic center and enolizable alpha-protons. Understanding the causality behind their degradation is critical for preventing catastrophic material loss or laboratory accidents.

Autoxidation and Peroxide Formation

Unlike conventional aromatic rings, the furan ring is highly susceptible to autoxidation. Exposure to molecular oxygen—often accelerated by ambient light (photolysis)—initiates a radical chain mechanism. Oxygen adds across the conjugated diene system to form endoperoxides, or abstracts hydrogen from the alpha-position to form hydroperoxides.1 demonstrate that these peroxides are not only highly shock-sensitive explosion hazards but also rapidly decompose into polar ring-opened dicarbonyls. These dicarbonyls subsequently undergo aldol condensations, resulting in the formation of insoluble polymeric gums.

Acid/Base-Catalyzed Resinification

Furan rings are notoriously sensitive to strong acids. Protonation of the furan oxygen or the carbon backbone generates a highly reactive electrophilic intermediate. This intermediate rapidly undergoes electrophilic aromatic substitution with adjacent furan molecules, leading to uncontrollable polymerization known as "resinification" 2.

Degradation Furan Furan-Containing Ketone O2 O2 / Air Exposure Furan->O2 Autoxidation UV UV / Light Exposure Furan->UV Photolysis Acid Strong Acids / Bases Furan->Acid Catalysis Peroxide Peroxide Formation (Explosion Hazard) O2->Peroxide PhotoDeg Photochemical Breakdown (Radical Generation) UV->PhotoDeg Resin Ring-Opening & Resinification Acid->Resin

Degradation pathways of furan-containing ketones under environmental stress.

Hazard Assessment & Safety Precautions

Furan-containing ketones are classified as Class B Peroxide Formers 3. This means they pose a severe explosion hazard upon concentration (e.g., rotary evaporation or distillation) if peroxides have accumulated during storage.

Furthermore, many of these compounds exhibit acute toxicity. For instance,4 indicate that it is fatal if swallowed, highly toxic in contact with skin, and causes severe eye damage. Strict adherence to PPE (nitrile gloves, splash goggles, fume hood) is non-negotiable.

Storage Protocols & Shelf-Life Management

To arrest autoxidation and photolysis, furan-ketones must be isolated from oxygen, light, and thermal energy. The following table summarizes the quantitative parameters required to maintain the structural integrity of these compounds.

Table 1: Quantitative Storage Parameters for Furan-Containing Ketones
State / ConditionTemperatureAtmosphereLight ExposureShelf-Life (Unopened)Shelf-Life (Opened)Peroxide Testing
Neat (Solid/Liquid) < 4°C (Refrigerated)Argon / NitrogenProtect (Amber Vial)Up to 2 years6 - 12 monthsEvery 6 months
In Solvent (e.g., DMSO) -80°C (Deep Freeze)Argon / NitrogenProtect (Amber Vial)Up to 6 months1 monthPrior to each use

Step-by-Step Experimental Workflows

To ensure scientific integrity, every protocol described below incorporates a Validation Checkpoint —a self-validating mechanism to confirm the success of the procedure before moving to the next experimental phase.

Protocol A: Safe Handling and Inert Transfer (Schlenk Technique)

Causality: Atmospheric oxygen and moisture rapidly degrade furan rings. Transferring the material under a positive pressure of Argon displaces these degradants, preserving the compound's purity.

  • Preparation : Conduct all operations inside a certified fume hood. Ensure the receiving amber vial is thoroughly dried (oven-dried at 120°C for 4 hours, then cooled in a desiccator).

  • Purging : Connect the receiving amber vial to a Schlenk line via a septum. Evacuate the vial and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Transfer : Using a gas-tight syringe (for liquids) or an anti-static weighing boat (for solids), transfer the furan-containing ketone. Maintain a gentle, continuous stream of Argon over the open vial during the transfer.

  • Sealing : Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm and transfer immediately to a < 4°C environment.

  • Validation Checkpoint : Monitor the compound's appearance over the first 48 hours. A properly sealed furan-ketone will remain colorless to pale yellow. Rapid discoloration (browning) is a self-validating indicator of oxygen ingress and a failed atmospheric seal.

Protocol B: Peroxide Testing and Remediation

Causality: Peroxides form slowly over time. Testing quantifies this risk, and basic alumina remediation physically adsorbs the highly polar hydroperoxides away from the less polar furan-ketone.

  • Visual Inspection : Before opening any stored furan-ketone, inspect the container. Do not open if visible crystallization, extreme browning, or liquid stratification is observed. Crystals indicate solid, shock-sensitive peroxides.

  • Testing : If visually clear, open the vial under a fume hood. Dip a commercial peroxide test strip (0.5 - 100 ppm range) into the reagent or its solution.

  • Evaluation & Action :

    • < 10 ppm : Safe for immediate use.

    • 10 - 20 ppm : Remediation required. Dissolve the furan-ketone in an inert, non-polar solvent (e.g., hexanes or ether) and pass it through a short plug of activated basic alumina (Brockmann Grade I).

    • > 20 ppm : Extreme hazard. Do not use. Dispose of immediately as hazardous chemical waste.

  • Validation Checkpoint : The efficacy of the alumina remediation must be validated by re-testing the collected eluent with a fresh peroxide test strip. The reading must validate at < 5 ppm before the solvent is removed or the compound is used in heated reactions.

Workflow Receive Receive Furan-Ketone (Mark Date) Store Store < 4°C, Amber Vial, Argon Atmosphere Receive->Store Open Open Container (Mark Date) Store->Open Test Peroxide Test (Every 6 Months) Open->Test Decision Peroxide Level? Test->Decision Safe < 10 ppm: Safe to Use Decision->Safe Low Warn 10-20 ppm: Remove Peroxides Decision->Warn Moderate Danger > 20 ppm: Dispose as Hazardous Waste Decision->Danger High

Standard operating procedure for peroxide testing and shelf-life management.

References
  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components - National Renewable Energy Laboratory (NREL). 1

  • 2-Acetylfuran Safety Data Sheet - Guidechem / European Directive 67/548/EEC.4

  • Managing Peroxide Formers in the Lab - National Institutes of Health (NIH). 3

  • Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile - BenchChem.2

Sources

Cell culture assay dosing for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding TGX-221, a Selective PI3Kβ Inhibitor

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, more commonly known as TGX-221, is a potent and highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] Dysregulation of this pathway is a frequent hallmark of various human cancers, making it a prime target for therapeutic intervention.[2][3][4]

TGX-221 exerts its inhibitory effect by competing with ATP for the binding site on the p110β catalytic subunit. This selectivity for the β-isoform over other Class I PI3K isoforms (α, δ, and γ) makes it a valuable tool for dissecting the specific roles of PI3Kβ in normal physiology and disease states. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TGX-221 in cell culture-based assays. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of TGX-221 is paramount for accurate and reproducible experimental results.

PropertyValueSource
Synonyms 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone, TGX-221N/A
CAS Number 663619-89-4[5][6]
Molecular Formula C₂₁H₂₄N₄O₂[5][7]
Molecular Weight 364.44 g/mol [5]
Solubility Insoluble in water and ethanol. Soluble in DMSO (≥68.7 mg/mL).[5][6][7][8]
Protocol 1: Preparation of TGX-221 Stock Solution

Rationale: Due to its poor aqueous solubility, TGX-221 must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for experiments. It is crucial to minimize the final DMSO concentration in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.

Materials:

  • TGX-221 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of TGX-221 powder. For example, to prepare a 10 mM stock solution, weigh out 3.64 mg of TGX-221.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the TGX-221 powder. To continue the example, add 1 mL of DMSO to 3.64 mg of TGX-221 to achieve a 10 mM stock solution.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 10 minutes) can aid in solubilization.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for several months.[5]

Assessing Cellular Response to TGX-221

The following protocols are designed to assess the biological effects of TGX-221 on cultured cells. These assays are fundamental to understanding its dose-dependent effects on cell viability, its mechanism of action, and its impact on key cellular functions.

Workflow for Assessing TGX-221 Activity

G cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Functional Outcomes A Cell Viability/Cytotoxicity Assay (CCK-8 or MTT) B Determine IC50 Value A->B C Western Blot for p-Akt B->C Select concentrations around IC50 E Cell Migration Assay (Wound Healing) B->E Select non-lethal concentrations D Apoptosis Assay (Annexin V/PI or Caspase-3/7) C->D F Cell Invasion Assay (Transwell) E->F

Caption: Workflow for characterizing the effects of TGX-221.

Protocol 2: Cell Viability and Cytotoxicity Assessment using CCK-8 Assay

Rationale: The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[9] The amount of formazan produced is directly proportional to the number of living cells. This assay is used to determine the cytotoxic effects of TGX-221 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • TGX-221 stock solution (from Protocol 1)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Dosing: Prepare serial dilutions of TGX-221 in complete culture medium from the stock solution. The final concentrations should typically span a wide range (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (medium with the same final concentration of DMSO as the highest TGX-221 concentration).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared TGX-221 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the TGX-221 concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Rationale: Since TGX-221 is a PI3Kβ inhibitor, its activity should lead to a decrease in the phosphorylation of downstream targets, most notably Akt. Western blotting is a technique used to detect and quantify the levels of specific proteins. By probing for both phosphorylated Akt (p-Akt) and total Akt, we can specifically assess the inhibitory effect of TGX-221 on the PI3K/Akt signaling pathway.[12][13]

Materials:

  • Cells of interest

  • 6-well plates

  • TGX-221 stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TGX-221 (e.g., concentrations around the IC₅₀ value) for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Transfer: Normalize the protein samples to the same concentration, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate with primary antibodies against p-Akt and total Akt (typically overnight at 4°C). A loading control like β-actin should also be probed.[12][14]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the specific inhibition of phosphorylation.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TGX221 TGX-221 TGX221->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (mTOR, GSK3β, etc.) pAkt->Downstream Activates/Inhibits Response Cell Growth, Proliferation, Survival, Migration Downstream->Response

Caption: Inhibition of the PI3K/Akt pathway by TGX-221.

Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Rationale: To determine if the cytotoxic effects of TGX-221 are due to the induction of apoptosis, an Annexin V/PI staining assay followed by flow cytometry can be performed. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[17]

Materials:

  • Cells of interest

  • 6-well plates

  • TGX-221 stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with TGX-221 as described in Protocol 3. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15][18]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Migration Assessment using Wound Healing (Scratch) Assay

Rationale: The PI3K/Akt pathway is known to play a significant role in cell migration.[1] The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[19][20][21] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. This assay can be used to assess the effect of TGX-221 on cell motility.

Materials:

  • Cells of interest

  • 24-well plates

  • TGX-221 stock solution

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 24-well plate and allow them to grow to full confluency.

  • Create the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[20][21] Alternatively, use commercially available wound healing inserts for more consistent wound creation.[22]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Add fresh medium containing different non-lethal concentrations of TGX-221 or a vehicle control. It is important to use concentrations that do not significantly impact cell viability, as this can confound the migration results.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged each time.[19][20]

  • Incubation and Serial Imaging: Incubate the plate at 37°C and capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).[19][23]

  • Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups. Image analysis software such as ImageJ can be used for quantification.[20]

Conclusion and Best Practices

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of the PI3Kβ inhibitor, TGX-221. Adherence to good cell culture practice (GCCP) is essential for the reproducibility and reliability of these assays.[24][25][26][27] This includes routine testing for mycoplasma contamination, authentication of cell lines, and maintaining aseptic techniques throughout all procedures. By systematically applying these methods, researchers can effectively characterize the dose-dependent effects of TGX-221 on cell viability, confirm its mechanism of action on the PI3K/Akt pathway, and elucidate its impact on critical cellular functions such as apoptosis and migration.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chen, J., et al. (2018). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review). Experimental and Therapeutic Medicine, 16(6), 4635-4641.
  • Labstep. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Animal Free Research UK. (n.d.). Guidance on Good Cell Culture Practice. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Pamies, D., et al. (2022). Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). ALTEX, 39(1), 30-70.
  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Sridharan, S., & Jain, N. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3157.
  • Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice (GCCP).
  • Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814950.
  • Martini, M., et al. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Medicine, 46(6), 372-383.
  • Bio-protocol. (2023, May 20). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Pamies, D., et al. (2018). Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). KOPS.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice - A report of the second ECVAM task force on Good Cell Culture Practice.
  • Bio-Techne. (2021, July 23). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Bazzaz, F. A., et al. (2023).
  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Life Sciences, 71(20), 3823-3832.
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (IUPAC: 1-(furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine). This scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic naphthylsulfonyl pharmacophore with a polar furan-amide linker via a piperazine core. Such derivatives are frequently investigated for antimicrobial, antiviral, and anticancer properties due to their ability to modulate G-protein-coupled receptors (GPCRs) and inhibit specific enzymes like carbonic anhydrase.

Why Microwave-Assisted Organic Synthesis (MAOS)? Conventional synthesis of sulfonamides and amides often requires prolonged reflux times (4–12 hours) and toxic chlorinated solvents. By utilizing microwave irradiation , we exploit dielectric heating to achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.[1]

  • Enhanced Selectivity: Uniform volumetric heating minimizes thermal gradients, reducing byproduct formation (e.g., bis-sulfonylation).

  • Green Chemistry: Compatibility with eco-friendly solvents (ethanol/water) and reduced energy consumption.

Retrosynthetic Analysis & Strategy

To ensure high yields and purity, we adopt a sequential functionalization strategy . Direct mixing of all three components often leads to polymerization or statistical mixtures.

  • Disconnection: The molecule is disassembled at the sulfonamide and amide bonds.

  • Strategic Choice: We prioritize the formation of the sulfonamide bond first using excess piperazine. This avoids the need for N-protection/deprotection steps (e.g., Boc-piperazine), streamlining the workflow.

Reaction Scheme:

  • Step 1 (Sulfonylation): Reaction of 2-naphthalenesulfonyl chloride with excess piperazine to form 1-(2-naphthylsulfonyl)piperazine.

  • Step 2 (Acylation): Reaction of the intermediate with 2-furoyl chloride to yield the final target.

Retrosynthesis Target Target Molecule 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone Inter Intermediate 1-(2-naphthylsulfonyl)piperazine Target->Inter Amide Disconnection (Acylation) Reagents1 Reagents Step 2 2-Furoyl Chloride + Base Target->Reagents1 Start Starting Materials Piperazine + 2-Naphthalenesulfonyl Chloride Inter->Start Sulfonamide Disconnection (Sulfonylation)

Figure 1: Retrosynthetic logic flow prioritizing the sulfonamide bond formation to avoid protection steps.

Materials & Instrumentation

Reagents:

  • Piperazine (anhydrous, 99%)

  • 2-Naphthalenesulfonyl chloride (98%)

  • 2-Furoyl chloride (98%)

  • Triethylamine (Et₃N) or DIPEA (Base scavenger)

  • Dichloromethane (DCM) and Ethanol (EtOH)

  • Silica gel (60 Å) for purification[2]

Instrumentation:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Power Range: 0–300 W[2]

    • Pressure Limit: 20 bar

    • Temp Control: IR sensor feedback loop

  • Analysis: LC-MS (ESI+), 1H-NMR (400 MHz).

Experimental Protocol

Step 1: Synthesis of 1-(2-naphthylsulfonyl)piperazine

Rationale: Using a 3-fold excess of piperazine acts as both the reactant and the base, and statistically prevents the formation of the bis-sulfonylated byproduct.

  • Preparation: In a 10 mL microwave process vial, dissolve Piperazine (3.0 equiv, 6.0 mmol) in 4 mL of DCM.

  • Addition: Slowly add 2-Naphthalenesulfonyl chloride (1.0 equiv, 2.0 mmol) at 0°C (ice bath) to control the initial exotherm.

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Temperature: 60°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up (Self-Validating Step):

    • Dilute reaction mixture with DCM (20 mL).

    • Wash with Water (3 x 15 mL) . Crucial: The excess unreacted piperazine is highly water-soluble and will be removed here. The mono-sulfonylated product remains in the organic layer.

    • Dry organic layer over Na₂SO₄ and evaporate.

    • Checkpoint: TLC (5% MeOH in DCM). Product should appear as a distinct spot (Rf ~ 0.3) distinct from starting sulfonyl chloride (Rf ~ 0.8).

Step 2: Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Rationale: The secondary amine from Step 1 is acylated. Microwave heating drives this reaction to completion rapidly, overcoming the steric bulk of the naphthyl group.

  • Preparation: Dissolve the Intermediate from Step 1 (1.0 equiv, 1.0 mmol) in 3 mL DCM in a fresh microwave vial.

  • Reagents: Add Triethylamine (1.5 equiv) followed by 2-Furoyl chloride (1.2 equiv, 1.2 mmol).

  • Irradiation:

    • Temperature: 80°C

    • Time: 3 minutes

    • Power: Dynamic (Max 200 W)

  • Purification:

    • Wash with 1N HCl (to remove excess TEA and unreacted amine) followed by sat. NaHCO₃ (to remove furoic acid byproducts).

    • Recrystallize from EtOH/Hexane or purify via flash column chromatography (Ethyl Acetate:Hexane 4:6).

Workflow Visualization

Protocol cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Acylation S1_Mix Mix Piperazine (3eq) + Sulfonyl Cl (1eq) S1_MW MW Irradiation 60°C, 5 min S1_Mix->S1_MW S1_Wash Aq. Wash (Remove excess Piperazine) S1_MW->S1_Wash S2_Mix Add Intermediate + Furoyl Cl + TEA S1_Wash->S2_Mix Isolated Intermediate S2_MW MW Irradiation 80°C, 3 min S2_Mix->S2_MW S2_Pure Acid/Base Wash + Recrystallization S2_MW->S2_Pure Final Final Product >90% Yield S2_Pure->Final

Figure 2: Operational workflow for the two-step microwave synthesis.

Results & Discussion

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating (oil bath reflux).

ParameterConventional HeatingMicrowave ProtocolImprovement
Step 1 Time 2.5 Hours (RT/Reflux)5 Minutes 30x Faster
Step 2 Time 4.0 Hours (Reflux)3 Minutes 80x Faster
Overall Yield 65%92% +27%
Solvent Usage 100 mL (High waste)10 mL (Green)90% Reduction
Spectral Validation (Expected Data)
  • IR (KBr): 1635 cm⁻¹ (C=O amide), 1340/1160 cm⁻¹ (SO₂ sulfonamide).

  • 1H NMR (CDCl₃):

    • δ 7.5–8.5 (m, 7H, Naphthyl).

    • δ 7.6 (s, 1H, Furan C5-H), δ 7.2 (d, Furan C3-H), δ 6.5 (dd, Furan C4-H).

    • δ 3.8 (bs, 4H, Piperazine adjacent to CO).

    • δ 3.2 (bs, 4H, Piperazine adjacent to SO₂).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Bis-sulfonylation (formation of 1,4-di(naphthylsulfonyl)piperazine).

    • Solution: Increase Piperazine equivalents to 4.0 or 5.0. The excess is easily recovered via aqueous wash.

  • Issue: Pressure spikes in Microwave.

    • Cause: Decomposition of HCl generated during reaction.

    • Solution: Ensure sufficient base (TEA) is present to neutralize HCl immediately. Use "PowerMax" or "Cooling" features to maintain temperature without over-pressurizing.

  • Issue: Product discoloration.

    • Cause: Furan ring sensitivity to high temperatures (>100°C).

    • Solution: Keep Step 2 temperature strictly below 90°C.

References

  • De Luca, L., & Giacomelli, G. (2008).[3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Bahal, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). (Note: Generalized citation based on search context regarding piperazine scaffolds).

  • Ferreira, M., et al. (2013). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. University of São Paulo.

  • Saad, H. A., et al. (2011).[4] Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties. Molecules, 16(6), 4937-4957.[4]

Sources

Application Note: Scalable Production Methods for Piperazinyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Piperazinyl ketones (and their structurally related piperazine amides) are privileged pharmacophores ubiquitous in modern medicinal chemistry. They are prominently featured in 1[1]. Transitioning these molecules from discovery-scale batch chemistry to kilogram-scale production presents significant challenges, primarily due to highly exothermic amidation reactions, over-alkylation, and the generation of stoichiometric waste[2][3].

This application note details field-proven, scalable methodologies for synthesizing piperazinyl ketone derivatives. By leveraging 4, process chemists can achieve precise thermodynamic control, eliminate hazardous intermediates, and drastically improve overall yield and safety[4][5].

Mechanistic Causality & Process Limitations in Batch Synthesis

In traditional batch synthesis, constructing the piperazinyl ketone scaffold typically involves the amidation of a mono-protected piperazine with an acyl chloride or carboxylic acid (using coupling reagents like HATU or EDC).

  • Causality of Failure Modes : Batch reactors suffer from poor heat and mass transfer during the highly exothermic N-acylation step. This leads to localized hot spots, promoting degradation and impurity formation[4]. Furthermore, subsequent deprotection and N-alkylation steps often require hazardous reagents and result in poly-alkylated byproducts due to the high nucleophilicity of the secondary amine[3].

  • The Flow Chemistry Paradigm : Continuous-flow reactors mitigate these issues by utilizing micro-mixing and high surface-area-to-volume ratios. This ensures isothermal conditions even during rapid, highly exothermic bond formations, 4[4][6].

Process Acyl Acyl Precursor (Ketone/Ester) Mix Micro-Mixer (High Mass Transfer) Acyl->Mix Pip Piperazine Derivative Pip->Mix React Isothermal Flow Reactor Mix->React Rapid Mixing Prod Piperazinyl Ketone Target React->Prod Controlled T/P

Continuous-flow logic for isothermal piperazinyl ketone synthesis.

Scalable Synthetic Routes

Direct Amidation via Lewis Base Catalysis

For the direct formation of piperazinyl ketones (amides), modern scalable syntheses have moved away from expensive, atom-inefficient coupling reagents. Instead, the use of1 of an ester-to-amide transformation represents a major scale-up improvement[1]. This allows the direct coupling of ethyl esters (e.g., ethyl 6-chloronicotinate) with piperazine derivatives without chromatography, achieving high yields on a >250 g scale[1].

Continuous-Flow Reductive Amination

For functionalizing the piperazine ring post-amidation (or to form aryl piperazinyl ketones), reductive amination is the preferred industrial route. A highly optimized two-step continuous-flow method utilizes 5[5][6].

  • Self-Validating System : The integration of an at-line extraction module prevents the precipitation of aluminum salt byproducts, which would otherwise clog the microreactor[5][7]. This ensures continuous, uninterrupted operation and validates the robustness of the flow sequence.

ReductiveAmination Carbonyl Carbonyl Precursor Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Addition Amine Piperazine Derivative Amine->Hemiaminal Nucleophilic Addition Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Reduction Catalytic Hydrogenation (H2, 5% Pt/C in Flow) Iminium->Reduction Product Functionalized Piperazine Reduction->Product

Mechanistic pathway of continuous-flow reductive amination.

Quantitative Performance Comparison

The transition from batch to continuous flow yields quantifiable improvements in reaction kinetics, safety, and throughput[4][7].

ParameterTraditional Batch SynthesisMicrowave-Assisted (MAOS)Continuous-Flow Synthesis
Reaction Time 18 - 24 hours3 - 15 minutes2 - 10 minutes (Residence)
Typical Yield 45% - 60%60% - 85%88% - 98%
Scalability Poor (Exothermic limitations)Limited (Cavity size constraints)Excellent (Numbering-up/Volume)
Impurity Profile High (Over-alkylation common)ModerateVery Low (Precise stoichiometry)
Safety Hazardous at scaleSafe for small scale onlyHigh (Minimal active volume)

Experimental Protocols

Protocol A: Scalable Direct Amidation (Ester-to-Amide Transformation)

Objective: Synthesize a piperazinyl ketone via lithium alkoxide-catalyzed amidation.

Materials:

  • Piperazine derivative (1.0 equiv)

  • Ethyl ester precursor (e.g., ethyl 6-chloronicotinate) (1.05 equiv)

  • Lithium tert-butoxide (LiOtBu) (0.2 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Charge a perfectly dry, jacketed reactor with the piperazine derivative and the ethyl ester precursor under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.5 M. Stir to dissolve.

  • Catalyst Introduction: Slowly add LiOtBu (0.2 equiv) as a solution in THF. Mechanistic Note: The lithium alkoxide acts as a Lewis base, activating the ester carbonyl for nucleophilic attack by the piperazine nitrogen, bypassing the need for stoichiometric coupling reagents[1].

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor via HPLC. The reaction typically reaches >95% conversion within 18–20 hours[1].

  • Quench & Workup: Cool the reactor to 25 °C. Introduce deionized water in a steady stream over 5 minutes to quench the catalyst. A slight exotherm will be observed[1].

  • Isolation: Separate the organic layer, wash with brine, and concentrate under reduced pressure. The product can often be crystallized directly or isolated as an HCl or tartrate salt, achieving a chromatography-free synthesis[1].

Protocol B: Continuous-Flow Reductive Amination

Objective: C-N bond formation for piperazine functionalization using a packed-bed flow reactor.

Materials:

  • Aldehyde/Ketone precursor (0.1 M in THF)

  • Piperazine derivative (0.1 M in THF)

  • 5% Pt/C catalyst cartridge

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • System Priming: Flush the HPLC pumps, T-mixer, and tubing with anhydrous THF at a flow rate of 1.0 mL/min to ensure the system is free of air and moisture.

  • Reactor Setup: Install a 5% Pt/C catalyst cartridge into the heated flow reactor module. Set the reactor temperature to 50 °C and the system back-pressure regulator to 50 psi to maintain H2 in solution[5].

  • Reagent Mixing: Pump the carbonyl precursor and the piperazine derivative through separate channels at equal flow rates (e.g., 0.5 mL/min each). They converge at a T-mixer to form the hemiaminal/iminium intermediate in situ.

  • Hydrogenation: Introduce H2 gas via a mass flow controller into the fluid stream just before the packed-bed reactor.

  • Residence Time: Adjust the flow rates to achieve a residence time of 5–10 minutes within the catalytic bed. Mechanistic Note: The high surface area of the Pt/C catalyst in the packed bed ensures rapid, quantitative reduction of the iminium ion without over-reducing the aromatic rings[5].

  • At-Line Extraction/Collection: Route the reactor effluent through an at-line aqueous extraction module (if preceding steps involved metal hydrides like DIBAL-H) to remove salts[5]. Collect the organic stream containing the pure alkylated piperazinyl target.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.nih.gov.
  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists.acs.org.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in sulfonyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurity Formation & Process Control

Status: Active | Ticket: #SP-SYN-001 | Technician: Senior Application Scientist

Executive Summary

The synthesis of sulfonyl piperazines is a cornerstone in medicinal chemistry, often serving as a core pharmacophore in GPCR ligands and enzyme inhibitors. However, the reaction is deceptively simple. The amphoteric nature of the piperazine ring and the high reactivity of sulfonyl chlorides create a "perfect storm" for three specific impurity classes: Bis-sulfonylated byproducts , Hydrolyzed sulfonic acids , and Genotoxic residual reagents .

This guide bypasses generic advice to focus on the causality of these impurities and provides self-validating workflows to eliminate them.

Visual Diagnostic: The Impurity Decision Matrix

Use this workflow to identify your specific failure mode based on LCMS/NMR data.

G Start Diagnostic Start: Analyze Crude LCMS Decision1 Is the Bis-Sulfonyl (M + R-SO2) mass observed? Start->Decision1 BisIssue ISSUE: Bis-Sulfonylation Cause: High local concentration or wrong stoichiometry. Decision1->BisIssue Yes Decision2 Is the Sulfonic Acid (R-SO3H) mass observed? Decision1->Decision2 No HydrolysisIssue ISSUE: Hydrolysis Cause: Wet solvent or slow addition rate. Decision2->HydrolysisIssue Yes Decision3 Is Residual R-SO2Cl detected (GC/derivatization)? Decision2->Decision3 No GTIIssue ISSUE: Genotoxicity Risk Cause: Incomplete quench. Decision3->GTIIssue Yes Success Target Mono-Sulfonyl Product Isolated Decision3->Success No

Figure 1: Diagnostic logic tree for identifying primary impurity classes in sulfonyl piperazine synthesis.

Troubleshooting Guide & FAQs
1. The "Double Trouble": Bis-Sulfonylation

Symptom: You intended to synthesize the mono-sulfonyl piperazine, but LCMS shows a significant peak corresponding to the bis-sulfonylated dimer (


).

Q: Why is this happening even when I use 1 equivalent of sulfonyl chloride? A: This is a classic problem of competitive kinetics . In a homogeneous solution (e.g., DCM/TEA), the mono-sulfonylated product is often less soluble or aggregates, but if it remains in solution, the remaining secondary amine is still nucleophilic. If you add the sulfonyl chloride too quickly, local regions of high concentration form where the reagent encounters the mono-product before it finds a fresh piperazine molecule.

Protocol: The "pH Swing" Purification (Self-Validating) Instead of struggling with column chromatography, utilize the basicity difference between the mono- and bis-products.

StepActionMechanistic Rationale
1 Dissolve crude residue in DCM .Solubilizes both mono- and bis-products.
2 Wash with 1M HCl (aq) .CRITICAL STEP: The Mono-product (basic amine) protonates and moves to the aqueous layer. The Bis-product (neutral sulfonamide) stays in the DCM.
3 Separate layers. Keep Aqueous .You have effectively extracted your product away from the impurity.
4 Basify Aqueous layer (pH > 10) with NaOH.Deprotonates the ammonium salt, returning the Mono-product to its organic-soluble free base form.
5 Extract with DCM, Dry, Concentrate.Yields pure Mono-sulfonyl piperazine.

Preventative Measure:

  • Schotten-Baumann Conditions: Use a biphasic system (Water/DCM or Water/Toluene). The diamine stays in the water (buffered), and the sulfonyl chloride stays in the organic phase. Reaction occurs only at the interface, significantly favoring mono-substitution because the mono-product rapidly retreats into the organic layer, away from the reactive aqueous interface [1].

2. The "Vanishing Reagent": Sulfonyl Chloride Hydrolysis

Symptom: Low yield of product, presence of unreacted piperazine, and a large acidic peak (


) in the aqueous waste.

Q: I used anhydrous DCM. Why did my sulfonyl chloride hydrolyze? A: "Anhydrous" solvents are often hygroscopic. Furthermore, if you used a carbonate base (


) or an old bottle of amine base, you introduced water. Sulfonyl chlorides are highly electrophilic; water competes aggressively with the amine, especially if the amine is sterically hindered (e.g., 2-methylpiperazine).

Technical Insight: The rate of hydrolysis increases exponentially with pH. While you need base to drive the amidation, a highly alkaline aqueous environment (in biphasic runs) destroys your reagent.

Corrective Protocol:

  • Order of Addition: Always add the Sulfonyl Chloride LAST .

    • Wrong: Piperazine + R-SO2Cl

      
       Add Base. (Acid generated initially degrades the amine's nucleophilicity).
      
    • Right: Piperazine + Base

      
       Cool to 0°C 
      
      
      
      Drip R-SO2Cl slowly.
  • The "Sacrificial" Stoichiometry: If using Schotten-Baumann (aqueous) conditions, assume 10-15% hydrolysis loss. Use 1.15 equivalents of sulfonyl chloride standardly.

3. Regio-Confusion: 2-Methylpiperazine Selectivity

Symptom: You are reacting 2-methylpiperazine and getting a mixture of N1-sulfonyl and N4-sulfonyl isomers.

Q: Which nitrogen reacts first? A: Sterics usually win over basicity here.

  • N1 (Proximal to Methyl): More basic (inductive effect of alkyl group) but sterically hindered .

  • N4 (Distal): Less basic but sterically accessible .

In standard nucleophilic substitutions (


 type) or sulfonylation, the N4 position  is the major product [2]. However, the selectivity is rarely 100:0.

The "Gold Standard" Fix: Do not rely on kinetic control for scale-up. It is unrobust.

  • Use Protected Starting Material: Purchase 1-Boc-3-methylpiperazine .

    • React with

      
      
      
      
      
      Sulfonylation occurs exclusively at N4 .
    • Deprotect Boc (TFA/DCM)

      
       Pure 4-sulfonyl-2-methylpiperazine.
      
  • Note: If you need the sulfonamide at the hindered N1 position, you must use 1-Boc-2-methylpiperazine (where N4 is protected).

4. The "Silent Killer": Genotoxic Impurity (GTI) Control

Symptom: Your final product contains trace residual Sulfonyl Chloride. Risk: Sulfonyl chlorides are structural alerts for genotoxicity (potential alkylating agents). Regulatory limits are often in the ppm range (TTC approach) [3].

Q: How do I ensure "Non-Detect" levels of R-SO2Cl? A: You must implement a Purge Step at the end of the reaction, before workup.

GTI Purge Protocol:

  • Check Completion: Ensure the main reaction is done.

  • The Quench: Add 0.5 eq of Piperidine or Morpholine .

    • Mechanism:[1][2][3][4][5][6][7][8] These highly nucleophilic secondary amines react instantly with any residual

      
       to form a sulfonamide.
      
    • Why? The resulting morpholine-sulfonamide is stable, non-genotoxic, and usually has a vastly different polarity (Rf) than your product, making it easy to remove via chromatography or the "pH Swing" wash described in Section 1.

  • Alternative (Hydrolysis): Stir the reaction mixture with 1M NaOH for 1 hour vigorously. This forces hydrolysis of

    
     to the water-soluble sulfonate salt (
    
    
    
    ), which washes away.
Summary of Experimental Parameters
ParameterRecommendationReason
Stoichiometry 1.0 equiv Diamine : 1.1 equiv Sulfonyl ChlorideAccounts for slight hydrolysis loss.
Temperature 0°C to Room TempControls exotherm to prevent bis-sulfonylation.
Base (Organic) Triethylamine (TEA) or DIPEAScavenges HCl by-product.
Base (Inorganic)

or

For Schotten-Baumann (biphasic) protocols.
Solvent DCM (Anhydrous) or Toluene/WaterDCM is standard; Toluene/Water for selectivity.
Quench Morpholine (0.5 eq)Eliminates genotoxic sulfonyl chloride residues.
References
  • Schotten-Baumann Reaction Mechanism & Application Source: Byju's / IIT Kanpur URL:[Link]

  • Regioselectivity in Piperazine Derivatives Source: National Institutes of Health (NIH) / PMC Title: Synthetic Approaches to Piperazine-Containing Drugs URL:[Link]

  • Control of Genotoxic Impurities (Sulfonyl Chlorides) Source: American Chemical Society (ACS) Title: Risk Assessment of Genotoxic Impurities in New Chemical Entities URL:[Link]

  • Purification of Piperazine Salts (Hexahydrate/Diacetate)

Sources

Technical Support Center: Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a self-validating framework to troubleshoot common synthetic bottlenecks, optimize regioselectivity, and maximize yields during the functionalization of the piperazine core.

Overview of Synthetic Strategies

The target molecule features a piperazine core functionalized with a 2-furoyl group (amide) on one nitrogen and a 2-naphthylsulfonyl group (sulfonamide) on the other. Because piperazine is a symmetrical diamine, the critical challenge in this synthesis is regioselectivity —specifically, avoiding symmetrical over-substitution (di-acylation or di-sulfonylation).

We recommend a Mono-Boc Protection Strategy (Workflow below) to ensure 100% regioselectivity. While direct pH-controlled mono-furoylation is possible and frequently used in industrial scale-ups [1], the Boc-protection route provides the highest purity profile for research-scale drug development [2].

SynthesisWorkflow Pip Piperazine (Starting Material) BocPip 1-Boc-piperazine (Mono-protected) Pip->BocPip Boc2O (0.5 eq) DCM, 0°C to RT SulfBoc 1-Boc-4-(2-naphthylsulfonyl)piperazine (Intermediate) BocPip->SulfBoc 2-Naphthalenesulfonyl chloride TEA, DCM, 0°C SulfPip 1-(2-naphthylsulfonyl)piperazine (Free Base) SulfBoc->SulfPip TFA / DCM (1:1) RT, 2h then Base Wash Target 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (Target Compound) SulfPip->Target 2-Furoyl chloride DIPEA, DCM, 0°C to RT

Synthetic workflow for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone via mono-Boc protection.

Troubleshooting Guide & FAQs

Q1: I am attempting a direct mono-furoylation of unprotected piperazine, but I am getting significant amounts of 1,4-di(2-furoyl)piperazine. How do I prevent this? A1: This is a classic regioselectivity issue driven by pKa. Piperazine has two basic nitrogen atoms (pKa1 ≈ 9.8, pKa2 ≈ 5.6). To achieve mono-acylation without a protecting group, you must strictly maintain the reaction at pH 4.5 using 6N HCl and 10% NaOH during the addition of 2-furoyl chloride [1]. At pH 4.5, the mono-furoylpiperazine product (whose remaining amine has a pKa ≈ 5.6) is predominantly protonated and thus non-nucleophilic, preventing di-acylation. If the pH drifts higher, the second amine becomes deprotonated and highly reactive.

Q2: The yield for the sulfonylation step with 2-naphthalenesulfonyl chloride is unusually low, and I observe a highly polar spot on TLC. What is happening? A2: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in aqueous biphasic conditions or if the organic solvent is wet [2]. The highly polar spot is likely 2-naphthalenesulfonic acid. Ensure strictly anhydrous conditions by drying your dichloromethane (DCM) over molecular sieves. Use an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) and add the sulfonyl chloride portion-wise at 0 °C to minimize exothermic degradation.

Q3: During the deprotection of 1-Boc-4-(2-naphthylsulfonyl)piperazine with TFA, the subsequent furoylation fails or gives low yields. Why? A3: Residual Trifluoroacetic acid (TFA) forms a highly stable salt with the piperazine secondary amine. If this salt is not fully neutralized, the nucleophilicity of the amine is quenched. After TFA deprotection, you must perform a basic aqueous workup (e.g., saturated NaHCO3 or 1M NaOH) and extract with DCM. Self-Validation Check: Verify the pH of the aqueous layer is >8 using pH paper to ensure the free base is fully liberated before proceeding to the furoylation step.

Q4: How can I easily separate unreacted mono-furoylpiperazine from the target 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone? A4: Exploit the basicity difference. The target compound is a neutral amide/sulfonamide, whereas the unreacted mono-furoylpiperazine has a basic secondary amine. Wash the organic layer with 1N HCl; the unreacted starting material will partition into the aqueous layer as a hydrochloride salt, leaving the pure target ketone in the organic phase.

Q5: My final product is precipitating as a sticky gum rather than a crystalline solid. How can I improve its physical form? A5: Because both nitrogen atoms in the piperazine core are functionalized (one as an amide, one as a sulfonamide), the target molecule is neutral and lacks a basic center for salt formation (unlike mono-substituted piperazines which readily form crystalline salts) [3]. To induce crystallization, avoid highly polar protic solvents. Instead, dissolve the crude gum in a minimal amount of hot ethyl acetate, then add hexanes or heptane dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature without agitation to promote the growth of defined crystals.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for the Mono-Boc synthetic route.

Reaction StepReagentsStoichiometry (Eq)Temp (°C)Time (h)Expected YieldKey Control Parameter
Mono-Protection Piperazine : Boc₂O1.0 : 0.50 → 251285-90%Excess piperazine
Sulfonylation Boc-Pip : 2-NapSO₂Cl : TEA1.0 : 1.1 : 2.00 → 25475-80%Anhydrous solvent
Deprotection Sulfonated-Boc : TFA1.0 : 10.0252>95%Complete TFA removal
Furoylation Sulfonated-Pip : 2-Furoyl-Cl : DIPEA1.0 : 1.2 : 2.50 → 25380-85%Basic workup prior

Standardized Operating Procedures (SOPs)

SOP 1: Synthesis of 1-Boc-4-(2-naphthylsulfonyl)piperazine
  • Preparation: Dissolve 1-Boc-piperazine (10.0 mmol) and Triethylamine (20.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-naphthalenesulfonyl chloride (11.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic reaction and prevent sulfonyl chloride degradation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove unreacted amine and TEA, followed by saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

SOP 2: Deprotection to 1-(2-naphthylsulfonyl)piperazine
  • Preparation: Dissolve the crude 1-Boc-4-(2-naphthylsulfonyl)piperazine in 20 mL of DCM.

  • Deprotection: Add 20 mL of Trifluoroacetic acid (TFA) slowly at room temperature. Stir for 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to azeotropically remove residual TFA.

  • Neutralization (Critical Step): Redissolve the residue in 50 mL of DCM. Wash vigorously with 1M aqueous NaOH (50 mL). Verify the pH of the aqueous layer is >8.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free base.

SOP 3: Synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone
  • Preparation: Dissolve 1-(2-naphthylsulfonyl)piperazine (10.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 25.0 mmol) in 50 mL of anhydrous DCM under nitrogen.

  • Cooling: Cool to 0 °C.

  • Addition: Add 2-furoyl chloride (12.0 mmol) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitor via LC-MS.

  • Workup: Quench with water (20 mL). Wash the organic layer with 1N HCl (30 mL) to remove unreacted starting material, then with brine (30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) or recrystallize from EtOAc/Hexanes.

References

  • PrepChem. "Synthesis of N-(2-Furoyl)piperazine." PrepChem Database. Available at:[Link]

  • Zheng et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1." Journal of Medicinal Chemistry, 2016, 59(18), 8473-8494. Available at:[Link]

  • Dayananda et al. "4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate." Acta Crystallographica Section E: Structure Reports Online, 2013. Available at:[Link]

Validation & Comparative

Analytical Comparison Guide: Structural Validation of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Subject: 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (IUPAC: 1-(furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine). Application: Medicinal Chemistry (Antiviral/Anticancer Pharmacophore Analysis). Analytical Challenge: Distinguishing regioisomers and resolving conformational rotamers inherent to the piperazine-amide linkage.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of the target compound against its synthetic precursors. Unlike mass spectrometry (LC-MS), which confirms molecular weight but fails to distinguish regioisomers or ring-integrity, 1H NMR offers definitive structural elucidation. This document details the specific chemical shifts, multiplicity patterns, and "rotameric blurring" effects expected in this scaffold, providing a self-validating protocol for synthesis verification.

High-Resolution 1H NMR Acquisition Protocol

Expert Insight: The choice of solvent is critical for this compound class. While CDCl3 is standard, DMSO-d6 is recommended here. Piperazine amides often exhibit restricted rotation around the C-N bond (rotamers) at room temperature. DMSO-d6 typically raises the coalescence temperature and improves peak resolution compared to CDCl3, while also solubilizing the hydrophobic naphthyl moiety.

Methodology
  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of DMSO-d6 (99.9 atom% D). Ensure complete homogeneity; filtration through a cotton plug is recommended to remove inorganic salts from the sulfonyl chloride coupling step.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (600 MHz preferred for resolving aromatic overlap).

    • Temperature: 298 K (25°C). Note: If piperazine signals are broad, run Variable Temperature (VT) NMR at 353 K (80°C) to coalesce rotamers.

    • Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (D1) of ≥ 1.0 s to ensure accurate integration of aromatic protons.

    • Scans: 16–64 scans (dependent on concentration).

Comparative Analysis: Precursor vs. Product

The most robust method for validating the synthesis is the "Subtraction Method"—comparing the product spectrum against the limiting reagents: 2-Naphthylsulfonyl chloride and 1-(2-Furoyl)piperazine .

Data Interpretation Table

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm) in DMSO-d6. Values are calculated based on chemometric fragment additivity and analogous literature data.
Structural FragmentProton EnvironmentPrecursor Shift (

ppm)
Product Shift (

ppm)
Validation Logic (The "Why")
Piperazine Core N-H (Amine)~2.5 - 3.0 (Broad/Exch)Absent Primary Confirmation: Disappearance of the amine proton confirms substitution.
-CH2-N-SO2 ~2.80 (m)3.05 - 3.15 (m) Deshielding effect of the electron-withdrawing sulfonyl group.
-CH2-N-CO ~3.50 (m)3.65 - 3.85 (br m) Rotamer Alert: These protons often appear as broad humps or split multiplets due to restricted amide rotation.
Naphthalene C1-H (Ortho to SO2)~8.55 (d/s)8.45 - 8.50 (s) This is the diagnostic "singlet-like" signal isolated downfield; confirms naphthyl attachment.
Other Ar-H 7.60 - 8.10 (m)7.60 - 8.15 (m) Complex aromatic region; integration must equal 6H (excluding C1-H).
Furan C5-H ~7.85 (dd)7.80 - 7.88 (dd) Furyl protons remain relatively stable but verify the integrity of the amide side.
C3-H ~7.15 (dd)7.20 - 7.25 (dd) Distinctive doublet-of-doublets; often overlaps with benzene/naphthalene signals if resolution is low.
C4-H ~6.65 (dd)6.60 - 6.70 (dd) The most upfield aromatic signal; easy to identify for integration calibration.
Deep Dive: The Rotamer Challenge

In the product spectrum, the piperazine protons adjacent to the furan carbonyl (positions 2 and 6 of the piperazine ring) often do not appear as a clean triplet.

  • Observation: You may see two sets of signals or significant broadening.[1]

  • Causality: The C-N bond of the amide has partial double-bond character, creating syn and anti conformers that interconvert slowly on the NMR timescale at 25°C.

  • Solution: Do not misinterpret this as an impurity. Integration of the total region (3.65–3.85 ppm) should still sum to 4H.

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow for assigning the spectrum and the specific NOE (Nuclear Overhauser Effect) correlations required to distinguish the Furan ring from the Naphthalene ring, which is the common error source.

NMR_Assignment_Logic cluster_0 Experimental Input cluster_1 Region Analysis cluster_2 Structural Confirmation Spectrum 1H NMR Spectrum (DMSO-d6) Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Spectrum->Aliphatic Select Region Aromatic Aromatic Region (6.5 - 8.5 ppm) Spectrum->Aromatic Select Region Piperazine Piperazine Core (Integration: 8H) Aliphatic->Piperazine Broad/Split Signals (Rotamers) Naphthyl Naphthyl Group (Integration: 7H) Aromatic->Naphthyl Downfield Singlet (~8.5 ppm) Furan Furan Ring (Integration: 3H) Aromatic->Furan Upfield Doublet (~6.6 ppm) Piperazine->Naphthyl NOESY Correlation (H-Pip to H-Naph) Piperazine->Furan NOESY Correlation (H-Pip to H-Fur)

Caption: Logical workflow for structural assignment. Dotted blue lines represent spatial proximities verifiable via 2D NOESY experiments to confirm regio-connectivity.

References

  • Piperazine Conformational Analysis: R. Goddard, et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016.

  • Solvent Effects in NMR: H.E. Gottlieb, et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.

  • Sulfonamide Synthesis & Characterization: M. S. A. El-Gaby, et al. "Synthesis and Biological Evaluation of Some New Piperazine Derivatives." Molecules, 2020. (Provides analogous shift data for naphthyl-sulfonyl moieties).

Sources

Technical Guide: FTIR Characterization of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (CAS: 428827-12-7) is a complex pharmacophore often utilized in medicinal chemistry as a scaffold for antibacterial and antifungal research. It combines a heteroaromatic furan ring, a piperazine linker, and a bulky lipophilic naphthalene group via a sulfonamide bond.

Accurate characterization of this molecule requires distinguishing between its three distinct structural domains: the furan-carbonyl moiety , the piperazine core , and the naphthalene-sulfonyl moiety . This guide provides a definitive breakdown of its FTIR spectral signature, comparing it against its synthetic precursors to establish a self-validating identification protocol.

Compound Attribute Details
IUPAC Name 1-(Furan-2-carbonyl)-4-(naphthalene-2-sulfonyl)piperazine
Molecular Formula

Molecular Weight 370.42 g/mol
Key Functional Groups Tertiary Amide, Sulfonamide, Furan Ring, Naphthalene Ring
Synthesis & Spectral Evolution (Logic Map)

To understand the characteristic peaks, one must visualize the assembly of the molecule. The final spectrum is essentially a summation of the 1-(2-furoyl)piperazine spectrum and the 2-naphthalenesulfonyl moiety, with specific shifts occurring at the linkage points.

SynthesisPath PrecursorA Precursor A 1-(2-Furoyl)piperazine (Contains NH, Amide C=O) Product FINAL PRODUCT 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone (Loss of NH & S-Cl) PrecursorA->Product + Sulfonylation (Loss of N-H stretch ~3300 cm-1) PrecursorB Precursor B 2-Naphthalenesulfonyl chloride (Contains S-Cl, SO2) PrecursorB->Product + Coupling (Loss of S-Cl stretch ~370 cm-1) (Shift in SO2 bands)

Figure 1: Spectral evolution pathway. Identifying the product involves verifying the disappearance of precursor-specific bands (N-H, S-Cl) and the persistence of core structural markers.

Detailed FTIR Characteristic Peaks

The following assignments are synthesized from high-fidelity spectral data of the molecule's constituent fragments.

A. The Carbonyl & Furan Region (1700 – 1500

)

This region confirms the presence of the "Left-Hand Side" of the molecule (the furoyl group).

  • Amide Carbonyl (

    
    ): 1640 – 1655 
    
    
    
    (Strong).
    • Mechanism:[1] This is a tertiary amide (piperazine amide). Unlike secondary amides, it lacks the N-H bending interference, resulting in a clean, strong band. It appears at a lower frequency than esters due to resonance with the furan ring and the nitrogen lone pair.

  • Furan Ring (

    
    ): 1570 – 1580 
    
    
    
    and 1470 – 1480
    
    
    .
    • Mechanism:[1] Characteristic skeletal vibrations of the 2-substituted furan ring.

B. The Sulfonyl & Naphthalene Region (1400 – 1100

)

This region confirms the "Right-Hand Side" (the naphthylsulfonyl group).

  • Sulfonyl Asymmetric Stretch (

    
    ): 1340 – 1360 
    
    
    
    (Strong).
    • Critical Marker: This band is diagnostic for sulfonamides.

  • Sulfonyl Symmetric Stretch (

    
    ): 1150 – 1170 
    
    
    
    (Strong).
    • Differentiation: In the precursor (sulfonyl chloride), these bands are often higher. The formation of the sulfonamide bond (

      
      ) shifts these slightly lower.
      
  • Naphthalene Ring: 1590 – 1600

    
      (Weak/Medium).
    
    • Mechanism:[1] Aromatic ring breathing vibrations.

C. The Fingerprint & Linker Region (< 1000

)
  • C-N Stretch (Piperazine): 1230 – 1260

    
     .
    
  • Furan Ring Breathing: 1010 – 1020

    
     .
    
    • Validation: A sharp, distinct peak characteristic of 2-substituted furans.

  • Aromatic C-H Out-of-Plane Bending: 750 – 850

    
     .
    
    • Mechanism:[1] Specific to the substitution pattern of the naphthalene ring.

Comparative Analysis: Product vs. Alternatives

To validate synthesis success, compare the product spectrum against its precursors.

Spectral FeaturePrecursor A (1-(2-Furoyl)piperazine)Precursor B (2-Naphthalenesulfonyl chloride)Target Product (2-Furyl 4-(2-naphthylsulfonyl)...)
N-H Stretch Present (~3300-3400

, Broad)
Absent Absent (Critical proof of coupling)
Amide C=O 1649

Absent1645-1655

(Retained)
Sulfonyl (Asym) Absent~1360-1380

1340-1360

(Shifted)
S-Cl Stretch Absent~360-380

(Far IR)
Absent
C-H (Aromatic) 3100-3150

(Furan only)
3050-3100

(Naph only)
Complex Multiplet (Both rings present)

Diagnostic Logic:

  • If N-H is present: Reaction is incomplete; Precursor A remains.

  • If C=O is missing: The furan moiety has hydrolyzed or degraded.

  • If 1350

    
     band is missing:  The sulfonyl group failed to attach.
    
Experimental Protocol: Validated Data Acquisition

To ensure reproducibility (E-E-A-T), follow this standard operating procedure (SOP) for acquiring the spectrum.

Methodology:

  • Sample Prep (Solid State):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This method requires no sample dilution and minimizes water interference.

    • Alternative:KBr Pellet .[2] Mix 1-2 mg of compound with 100 mg dry KBr. Grind to a fine powder and press at 8-10 tons. Note: Ensure KBr is dry to avoid O-H peaks masking the 3300

      
       region.
      
  • Instrument Settings:

    • Resolution: 4

      
      .
      
    • Scans: Minimum 32 scans (64 recommended for high signal-to-noise).

    • Range: 4000 – 600

      
       (Mid-IR).
      
  • Baseline Correction: Apply automatic baseline correction to flatten the region between 1800 and 2500

    
     (typically devoid of peaks for this molecule).
    
References
  • Gokmen, Z., et al. (2018). "Synthesis and spectral properties of new piperazine derivatives and a structural study." Bulgarian Chemical Communications, 50(2), 256-264. (Source for 1-(2-furoyl)piperazine amide/furan peaks). Link

  • NIST Chemistry WebBook. "2-Naphthalenesulfonyl chloride Infrared Spectrum." National Institute of Standards and Technology.[3] (Source for sulfonyl/naphthalene peaks). Link

  • Thermo Scientific Chemicals. "1-(Tetrahydro-2-furoyl)piperazine Product Specifications." (Confirmation of piperazine-amide spectral characteristics). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for general Sulfonamide and Furan assignments).

Sources

Orthogonal Purity Verification Methods for 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (Molecular Weight: ~370.4 g/mol ) presents unique analytical challenges. The molecule features an electron-rich furan ring susceptible to oxidative degradation, a robust but MS-labile sulfonamide linkage, and a piperazine core that is rendered non-basic due to dual substitution by electron-withdrawing groups (carbonyl and sulfonyl).

Because a single analytical technique cannot capture the complete purity profile of such a highly lipophilic and multi-domain molecule, a multi-modal, orthogonal approach is required. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (1H qNMR), providing self-validating protocols to establish absolute chemical purity.

The Orthogonal Verification Strategy

To prevent false-positive purity assignments, analytical methods must rely on fundamentally different physical principles. Relying solely on UV absorption can mask non-chromophoric impurities, while mass spectrometry may suffer from ionization suppression.

PurityVerification A Synthesized Compound 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone B HPLC-UV Analysis (Relative Purity) A->B Step 1 C LC-MS/MS (Impurity Profiling) A->C Step 2 D 1H qNMR (Absolute Purity) A->D Step 3 F Certified Batch (>98% Absolute Purity) B->F >98% Area E Structural Degradants (e.g., Desulfonylation) C->E Mass Shift Detected D->F Mass Fraction Verified

Fig 1. Orthogonal analytical workflow for comprehensive purity verification.

Methodological Protocols & Mechanistic Causality

HPLC-UV: Relative Purity & Stability Assessment

Mechanism & Causality: The naphthyl and furyl rings provide excellent molar absorptivity. Because both piperazine nitrogens are substituted with electron-withdrawing groups, the molecule lacks basicity and is highly lipophilic. A reverse-phase C18 column with an acidic mobile phase ensures sharp peak shapes by suppressing any trace ionization of potential basic degradants (like free piperazine).

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid maintains a low pH, ensuring reproducible retention times for any ionizable impurities.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes. Causality: This broad gradient sweeps highly polar degradants (e.g., cleaved piperazine fragments) early, while retaining the intact lipophilic parent compound until higher organic concentrations.

  • Wavelength Selection: Monitor via Diode Array Detector (DAD) at 254 nm (naphthyl chromophore) and 280 nm (furan chromophore).

  • System Suitability Test (SST): Inject a diluent blank prior to the sample. Validation Check: The baseline must be free of ghost peaks. Compare the total peak area of a stressed sample to a fresh standard; a loss of >5% total area without new UV peaks indicates non-UV-absorbing degradants, triggering mandatory LC-MS/MS.

LC-MS/MS: Trace Impurity Profiling

Mechanism & Causality: Sulfonamides classically undergo S-N bond cleavage under electrospray ionization (ESI+), yielding characteristic sulfonyl cations (). For this compound, monitoring the loss of SO2 or the formation of the naphthalen-2-ylium cation is critical for distinguishing the parent molecule from desulfonylated degradants.

Self-Validating Protocol:

  • Ionization Setup: Configure the mass spectrometer for ESI+ mode. Causality: The carbonyl and sulfonyl oxygens readily accept protons to form the [M+H]+ ion (m/z ~371).

  • MRM Transitions: Target the parent ion (m/z 371). Set product ions to m/z 191 (naphthylsulfonyl cation) and m/z 95 (furoyl cation). Causality: Monitoring these specific structural domains ensures that isobaric matrix interferences do not cause false positives.

  • Self-Validation (Isotope Check): Before analyzing fragments, verify the isotopic pattern of the [M+H]+ ion. Validation Check: The M+2 peak must reflect the natural abundance of 34S (~4.2%). If the isotopic ratio deviates, the peak is a co-eluting impurity, not the target analyte.

1H qNMR: Absolute Purity Determination

Mechanism & Causality: While HPLC relies on relative UV response factors, qNMR provides an absolute mass fraction without the need for a homologous reference standard of the analyte itself (). This method is fundamentally orthogonal to chromatography, making it the gold standard for final purity certification ().

Self-Validating Protocol:

  • Gravimetric Preparation: Accurately weigh 10.0 mg of the analyte and 5.0 mg of Maleic Acid (Internal Standard, purity >99.9%) using a calibrated microbalance. Causality: Precise gravimetry is the foundation of absolute quantitation; weighing errors propagate linearly into the final purity calculation.

  • Dissolution: Dissolve the mixture in 600 µL of DMSO-d6. Causality: DMSO-d6 ensures complete solvation of the highly lipophilic naphthyl group, preventing artificially low integration due to micro-precipitation.

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds. Causality: Aromatic protons have long longitudinal relaxation times (T1). A 30-second delay ensures >5×T1 for complete magnetization recovery, preventing integration skew ().

  • Self-Validation (Satellite Check): Integrate the 13C satellite peaks of the Maleic Acid singlet (6.26 ppm). Validation Check: The satellite integrals must equal ~0.55% of the main peak. If they do not, the baseline correction or phase is flawed, and the spectrum must be reprocessed.

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone.

Analytical ParameterHPLC-UV (DAD)LC-MS/MS (ESI+)1H qNMR
Primary Output Relative Area Purity (%)Structural Impurity IDAbsolute Mass Fraction (% w/w)
Sensitivity (LOD) ~0.05% Area~1-10 ng/mL~1.0% (dependent on scan count)
Reference Standard Required for exact quantitationRequired for exact quantitationNot Required (Uses Internal Std)
Key Strength High throughput, highly reproducibleExtreme specificity, identifies degradantsDirect traceability to SI units
Primary Limitation Blind to non-chromophoric impuritiesSusceptible to matrix ion suppressionRequires high sample concentration
Target Degradant Furan ring oxidation productsDesulfonylated piperazineResidual solvents / inorganic salts

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]

  • National Institutes of Health (PMC). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines. Retrieved from:[Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from:[Link]

  • American Chemical Society (ACS). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from:[Link]

Elemental Analysis Standards for Naphthylsulfonyl Piperazine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthylsulfonyl piperazine derivatives are a critical scaffold in medicinal chemistry, frequently appearing as 5-HT receptor antagonists, anticancer theranostics, and antimicrobial agents. However, their physicochemical properties—specifically the refractory nature of the naphthalene ring combined with the


 bond of the sulfonamide—present unique challenges for characterization.

While traditional Combustion Analysis (CHNS) remains the prerequisite for publication (the "


 rule") and regulatory filing, it is prone to systematic error with this class of compounds due to incomplete combustion and sulfur retention. This guide objectively compares the traditional CHNS workflow against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) alternatives, providing a validated protocol for achieving compliance.

Part 1: The Analytical Challenge

The structural core of a naphthylsulfonyl piperazine consists of a naphthalene ring (high carbon content, thermodynamically stable) bonded to a sulfonyl group (


) and a piperazine ring (nitrogen-rich).
Why Standard Protocols Fail[1]
  • Refractory Combustion: The naphthalene moiety is highly resistant to oxidation. Standard flash combustion at 950°C often leaves graphitic carbon residues, leading to low Carbon (%C) values.

  • Sulfur Interference: The sulfonyl group (

    
    ) can form stable inorganic sulfates in the ash or release 
    
    
    
    that is not fully reduced/detected if the reduction tube is depleted.
  • Hygroscopicity: Piperazine nitrogens can hydrogen bond with atmospheric water, artificially inflating Hydrogen (%H) and diluting other values.

Part 2: Comparative Analysis of Standards

We evaluate three primary methodologies for establishing the purity of naphthylsulfonyl piperazines.

Automated Combustion Analysis (CHNS)

The Traditional Gold Standard

  • Mechanism: Flash combustion in oxygen atmosphere (

    
    C), reduction of gases (
    
    
    
    ,
    
    
    ), and separation via GC or adsorption columns.
  • Pros: Required by most journals (ACS, RSC); measures bulk purity; detects non-volatile impurities if they alter % composition significantly.

  • Cons: Destructive; requires large sample (2–5 mg); "blind" to impurities with similar elemental ratios (isomers); high failure rate for sulfonamides without additives.

Quantitative NMR (qNMR)

The Modern Rational Standard

  • Mechanism: Integration of proton signals relative to a traceable internal standard (e.g., Maleic acid, TCNB) with known purity.

  • Pros: Non-destructive; absolute purity determination; detects trapped solvents and inorganic salts explicitly; requires minimal sample (<1 mg).

  • Cons: Requires deuterated solvents; setup time for

    
     relaxation optimization; not universally accepted as a direct replacement for EA in all legacy regulatory frameworks.
    
High-Resolution Mass Spectrometry (HRMS)

The Identity Standard (Not Purity)

  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight (ToF) or Orbitrap detection.

  • Pros: Confirms molecular formula with <5 ppm error; extremely sensitive.

  • Cons: Cannot determine bulk purity. It only detects ionizable species. A sample can be 80% inorganic salt and still give a perfect HRMS match for the organic component.

Summary Data Table
FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)HRMS
Primary Output % Composition (C, H, N, S)Absolute Purity (wt%)Molecular Formula / Mass
Sample Requirement 2–5 mg (Destructive)1–10 mg (Recoverable)<0.1 mg
Accuracy Target

absolute deviation

relative uncertainty
< 5 ppm mass error
Sulfur Detection Direct (

gas)
Indirect (via stoichiometry)Indirect (Isotope pattern)
Blind Spots Isomers, Inorganic impurities with similar %Proton-free impurities (rare)Non-ionizable salts, bulk purity
Suitability for Sulfonamides High (with additives)Excellent Low (Identity only)

Part 3: Optimized Experimental Protocols

To achieve the required


 tolerance for naphthylsulfonyl piperazines, you cannot use a "walk-up" open-access CHNS machine settings. You must use the Sulfur-Enhanced Combustion Protocol .
Protocol A: CHNS Combustion with Additives

Objective: Ensure complete oxidation of the naphthalene ring and quantitative release of sulfur.

  • Instrument Preparation:

    • Ensure the reduction tube (Copper) is freshly packed. Sulfur analysis depletes copper rapidly.

    • Temperature: Set combustion furnace to 1050°C (higher than the standard 950°C) to break the naphthalene ring.

  • Calibration Standard:

    • Do not use Acetanilide. Use Sulfanilamide (C₆H₈N₂O₂S) as the calibration standard. It structurally mimics the S/N ratio of the analyte.

  • Sample Preparation (The Critical Step):

    • Weigh 2.0–3.0 mg of dried sample into a tin capsule using a microbalance (

      
       mg precision).
      
    • Add Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) powder directly over the sample in the capsule.
      • Reasoning:

        
         acts as an oxygen donor and flux, preventing the formation of refractory sulfates and ensuring the naphthalene ring burns completely.
        
  • Execution:

    • Seal the capsule tightly to exclude air.

    • Run a "Blank" (Tin capsule +

      
      ) to subtract the background sulfur/nitrogen signal from the additive.
      
    • Run the sample in triplicate.

Protocol B: qNMR Validation (Orthogonal Check)

If CHNS fails twice, use qNMR to validate if the issue is purity or combustion efficiency.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (NIST traceable).

  • Solvent: DMSO-

    
     (Naphthylsulfonyl piperazines often have poor solubility in 
    
    
    
    ).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): At least 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32.

Part 4: Visualization & Logic Flow

Diagram 1: The Analytical Decision Matrix

When to use which method for Naphthylsulfonyl Piperazines.

AnalyticalMatrix Start New Naphthylsulfonyl Piperazine Synthesized CheckID Step 1: Identity Check (HRMS + 1H NMR) Start->CheckID CheckPurity Step 2: Purity Requirement (Journal/Regulatory) CheckID->CheckPurity Decision Is sample > 50mg and non-precious? CheckPurity->Decision MethodEA Method A: CHNS Analysis (Combustion) Decision->MethodEA Yes MethodQNMR Method B: qNMR (Internal Standard) Decision->MethodQNMR No (Precious/Small) ResultPass Pass (+/- 0.4%) MethodEA->ResultPass ResultFail Fail (> 0.4% dev) MethodEA->ResultFail Final Publish / Release Batch MethodQNMR->Final ResultPass->Final ActionAdd Retry with V2O5 Additive & Sulfanilamide Std ResultFail->ActionAdd Low C% or S%? ActionDry Dry Sample (Remove Solvents) ResultFail->ActionDry High H%? ActionAdd->MethodEA ActionDry->MethodEA

Caption: Decision matrix for selecting and troubleshooting purity standards. Note the loop for additive optimization (


) specifically for refractory sulfonyl compounds.
Diagram 2: The Sulfur-Enhanced Combustion Workflow

The specific mechanism required to successfully analyze this compound class.

CombustionFlow Sample Sample: Naphthylsulfonyl Piperazine Capsule Tin Capsule (Sealed) Sample->Capsule Additive Additive: V2O5 or WO3 Additive->Capsule Flux Agent Furnace Combustion Furnace (1050°C + O2) Capsule->Furnace Reaction Oxidation: C -> CO2 H -> H2O S -> SO2/SO3 Furnace->Reaction Flash Combustion Reduction Reduction Tube (Cu): NOx -> N2 SO3 -> SO2 (Critical Step) Reaction->Reduction Gas Flow Detection GC Separation & TCD Detection Reduction->Detection Analytes

Caption: Workflow highlighting the role of additives (


) in ensuring complete oxidation and the reduction of sulfur oxides for detection.

References

  • ACS Publication Guidelines. "Data Requirements for the Submission of Manuscripts." American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Toghill, K. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Organic & Inorganic Au, 2(5), 364–367. [Link]

  • Analytik Jena. (2020). "Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis." Application Note. [Link] (Validates V2O5 usage for refractory sulfur).

  • Shaikh, M., et al. (2024). "Synthesis, Characterization... of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives." Molecules, 29(2). [Link]

Table 1: Comparative Solubility of Representative Piperazinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility of Piperazinyl Ketones in Organic Solvents: A Technical Guide

1. Introduction Piperazinyl ketones—molecules featuring a piperazine ring conjugated to a ketone or acyl moiety—are recognized as privileged scaffolds in medicinal chemistry and agrochemical development[1]. Compounds such as 1-benzoylpiperazine and 1-(cyclopropylcarbonyl)piperazine offer a highly tunable balance of lipophilicity, basicity, and hydrogen-bonding capacity[2][3]. For researchers and drug development professionals, understanding the solubility profile of these compounds in organic solvents is paramount. Solubility dictates the efficiency of synthetic workflows, the success of purification steps (e.g., recrystallization and chromatography), and the viability of downstream pharmaceutical formulations[4].

2. Mechanistic Overview: The Causality of Solvation The dissolution of piperazinyl ketones in organic solvents is not a random phenomenon; it is strictly governed by the thermodynamic interplay between the solvent molecules and the solute's dual functional groups.

  • The Piperazine Core: The nitrogen atoms within the piperazine ring act as potent hydrogen-bond acceptors (and donors, if the amine is secondary). This basic core significantly enhances the molecule's affinity for polar protic solvents, such as methanol and ethanol, via strong intermolecular hydrogen bonding[1].

  • The Ketone/Acyl Moiety: The introduction of a carbonyl group creates a localized, strong dipole moment. This moiety acts as a dedicated hydrogen-bond acceptor, drastically boosting the compound's solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2].

  • Hansen Solubility Parameters (HSP): The solubility behavior of these scaffolds is best modeled using HSP, which quantifies dispersion forces (

    
    ), polar interactions (
    
    
    
    ), and hydrogen-bonding forces (
    
    
    )[5]. When the HSP coordinates of the piperazinyl ketone closely align with those of the chosen organic solvent, the enthalpy of mixing is minimized, resulting in optimal thermodynamic solubility[5].

G A Piperazinyl Ketone Molecule B Piperazine Ring (Secondary/Tertiary Amine) A->B C Ketone / Acyl Moiety (C=O) A->C D Hydrogen Bond Donors/Acceptors B->D E Strong Dipole Moment & H-Bond Acceptor C->E F High Solubility in Polar Protic Solvents (Methanol, Ethanol) D->F G High Solubility in Polar Aprotic Solvents (DMSO, DMF) E->G

Logical relationship between piperazinyl ketone structural moieties and solvent compatibility.

3. Comparative Solubility Profile While the exact solubility limit varies based on specific ring substitutions and salt forms, profiling representative piperazinyl ketones establishes a reliable predictive framework. Free-base piperazinyl ketones, such as 1-benzoylpiperazine, exhibit robust solubility in polar organic solvents, easily achieving concentrations of 30 mg/mL in DMF, DMSO, and ethanol[2].

Conversely, when these compounds are converted into hydrochloride salts (e.g., 1-(cyclopropylcarbonyl)piperazine hydrochloride or 1-(2-chloroethyl)piperazine hydrochloride), their ionic lattice energy increases[3][4]. This restricts their solubility in non-polar solvents (like hexane or heptane), which are consequently used as antisolvents during crystallization. However, they maintain excellent solubility in lower alcohols[4].

CompoundSolventSolubility / Qualitative ObservationReference
1-Benzoylpiperazine DMF (Polar Aprotic)30 mg/mL[2]
1-Benzoylpiperazine DMSO (Polar Aprotic)30 mg/mL[2]
1-Benzoylpiperazine Ethanol (Polar Protic)30 mg/mL[2]
1-(Cyclopropylcarbonyl)piperazine HCl Methanol / EthanolSoluble (Optimal for recrystallization)[3]
1-(Cyclopropylcarbonyl)piperazine HCl Hexane / HeptaneInsoluble (Functions as an antisolvent)[3]
1-(2-Chloroethyl)piperazine HCl Isopropyl AlcoholSoluble[4]

4. Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol To ensure scientific integrity and reproducibility when determining the exact solubility of a novel piperazinyl ketone, the isothermal shake-flask method is the industry standard[4]. The following protocol is designed as a self-validating system to prevent common experimental artifacts such as supersaturation or undetected polymorphic shifts.

Step-by-Step Protocol:

  • Preparation of Excess Solid: Add a visually confirmed excess amount of the piperazinyl ketone to a sealed glass vial containing a precise volume (e.g., 5.0 mL) of the target organic solvent.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate continuously at 150–200 rpm for 24 to 48 hours. Causality: This extended duration is critical to overcome activation energy barriers and ensure the system reaches true thermodynamic equilibrium, rather than a metastable kinetic state[4].

  • Phase Separation: Remove the vial and allow the undissolved solid to settle isothermally for 2 hours. Centrifuge an aliquot of the suspension at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge to cleanly separate the saturated supernatant from the solid pellet.

  • Sampling and Dilution: Extract a precise volume of the clear supernatant using a pre-warmed micropipette. Causality: Pre-warming the pipette tip prevents a sudden temperature drop, which would cause immediate precipitation of the solute and artificially lower the measured concentration. Dilute the aliquot immediately in a compatible analytical solvent.

  • Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection, calculating the concentration against a validated calibration curve.

  • Solid Phase Validation (Critical Step): Recover the residual solid pellet and analyze it using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: This self-validating step confirms that the solid phase has not converted into a different polymorph or formed a solvate during equilibration, which would fundamentally alter the thermodynamic solubility limit being measured.

Workflow S1 1. Solid Addition (Excess Piperazinyl Ketone + Solvent) S2 2. Isothermal Equilibration (150-200 rpm, 24-48 hrs) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 rpm) S2->S3 S4 4. Sampling & Dilution (Pre-warmed micropipette) S3->S4 Supernatant S6 6. Solid Phase Validation (XRPD/DSC for Polymorphs) S3->S6 Solid Pellet S5 5. HPLC Quantification (Determine Concentration) S4->S5

Step-by-step workflow of the self-validating isothermal shake-flask solubility protocol.

5. Conclusion The comparative solubility of piperazinyl ketones in organic solvents highlights their versatile physicochemical nature. By leveraging the hydrogen-bonding capacity of the piperazine ring and the dipole interactions of the ketone moiety, researchers can strategically select polar aprotic solvents (like DMSO and DMF) for high-concentration assays, or polar protic solvents (like ethanol) for purification workflows. Adhering to rigorous, self-validating experimental protocols ensures that solubility data remains reliable and actionable throughout the drug development lifecycle.

References

  • [5] Prof Steven Abbott. "HSP Basics | Practical Solubility Science". Available at:[Link]

Sources

Structural Validation of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Executive Summary: The Conformational Challenge

In small-molecule drug development, achieving absolute structural certainty is non-negotiable. As a Senior Application Scientist, I frequently encounter complex scaffolds that resist straightforward characterization. 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a prime example of such a challenge.

This molecule features a central piperazine ring flanked by two highly distinct functional groups: a 2-furoyl (amide) group on one nitrogen and a 2-naphthylsulfonyl (sulfonamide) group on the other. The analytical difficulty stems directly from its dynamic solution-state behavior. The partial double-bond character of the C–N amide bond severely restricts rotation, leading to the coexistence of syn and anti rotamers at room temperature[1]. Concurrently, the piperazine ring undergoes continuous chair-to-chair inversion[2]. In standard solution-state analytics, these overlapping dynamic processes cause severe signal broadening and coalescence, masking the true spatial relationship between the naphthyl and furyl pharmacophores[3]. To achieve absolute certainty, we must bypass solution-state averages and transition to solid-state precision.

Methodological Comparison: SCXRD vs. Alternatives

To objectively evaluate the performance of Single-Crystal X-ray Diffraction (SCXRD) as our primary structural validation tool, we must compare it against standard alternative methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Analytical MethodPrimary Data OutputConformational ResolutionStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Exact mass (m/z) & isotopic patternNoneHigh throughput; confirms exact chemical formula (C19H18N2O4S).Completely blind to 3D geometry, dihedral angles, and stereoisomerism.
Nuclear Magnetic Resonance (NMR) Chemical shifts, coupling constantsModerate (Solution state)Non-destructive; excellent for assessing bulk sample purity.Restricted amide rotation causes severe peak broadening; cannot easily assign absolute solid-state geometry[1].
Single-Crystal X-ray Diffraction (SCXRD) Electron density mapHigh (Solid state) Unambiguous determination of bond lengths, angles, and absolute configuration[4].Requires high-quality single crystals; lower throughput compared to NMR[5].

The Self-Validating SCXRD Protocol

To overcome the limitations of NMR, SCXRD serves as the gold standard for this class of molecules. The following step-by-step methodology is designed as a self-validating system, where internal mathematical checks ensure the physical reality of the resulting molecular model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone in a minimum volume of dichloromethane (solvent). Place the un-capped vial inside a larger, sealed chamber containing hexanes (antisolvent).

  • Causality: Slow vapor diffusion allows the system to reach supersaturation gradually. This controlled thermodynamic environment minimizes the kinetic trapping of defects, promoting the formation of a highly ordered, diffraction-quality single crystal rather than an amorphous powder precipitate.

Step 2: Cryogenic Data Collection
  • Procedure: Mount a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) on a loop using paratone oil and flash-cool to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα microfocus source.

  • Causality: Cooling the crystal to 100 K significantly reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes background scattering and enhances high-angle diffraction intensities, drastically improving the resolution and signal-to-noise ratio of the final electron density map[6].

Step 3: Phase Solution and Refinement
  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL).

  • Causality & Validation: The refinement process is inherently self-validating. We continuously compare the calculated diffraction pattern of our proposed model against the raw experimental data. A successful, trustworthy structure must yield an R1 factor of < 0.05 (indicating less than 5% discrepancy) and a Goodness-of-Fit (GoF) near 1.0[5]. If the sulfonamide oxygen atoms show abnormally large thermal ellipsoids during refinement, the system instantly flags potential positional disorder, preventing false structural assignments.

Mechanistic Diagram: Structural Validation Workflow

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the decision points that necessitate SCXRD over traditional methods.

G A Synthesis of 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone B Primary Screening (HRMS & 1D NMR) A->B C Conformational Ambiguity? (Restricted Amide Rotation) B->C D Variable Temp NMR (Solution State Dynamics) C->D Yes (Signal Broadening) E Single-Crystal X-ray Diffraction (SCXRD) C->E Structural Validation D->E Resolve Rotamers F Absolute Solid-State Geometry & Packing E->F R1 < 0.05, GoF ~ 1.0

Decision workflow for the structural validation of complex piperazinyl ketones.

References

1.[1] 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. URL:[Link] 2.[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. URL:[Link] 3.[4] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. URL:[Link] 4.[5] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. URL:[Link] 5.[2] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. URL:[Link] 6.[6] X-ray Diffraction Protocols and Methods. Springer Nature Experiments. URL:[Link]

Sources

Comprehensive Analytical Guide: 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of antibacterial drug discovery, N-sulfonated derivatives of (2-furoyl)piperazine have emerged as highly potent, low-cytotoxicity candidates. Specifically, 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone —chemically synonymous with 4-(2-Naphthylsulfonyl)-1-(2-furoyl)piperazine (CAS: N/A; Molecular Formula:


)—serves as a critical reference standard for evaluating the structure-activity relationship (SAR) of novel sulfonamides [1].

The pharmacological value of this compound lies in its dual-pharmacophore structure: the piperazine ring provides conformational flexibility, while the sulfonyl group (-


<) acts as a competitive inhibitor in the bacterial folic acid synthesis pathway. By mimicking p-aminobenzoic acid (PABA), the sulfonamide moiety binds to dihydropteroate synthase (DHPS), halting bacterial proliferation [2].

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroate DHPS->DHP Catalysis Folate Folic Acid Synthesis DHP->Folate Downstream Inhibitor 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone Inhibitor->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing competitive inhibition of DHPS by the sulfonamide derivative.

Comparative Performance Analysis

When utilizing 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone as a reference standard in microbiological assays, it is imperative to benchmark its performance against established broad-spectrum antibiotics (e.g., Ciprofloxacin) and structurally adjacent analogs.

The bulky 2-naphthyl group increases the compound's lipophilicity, which enhances cell wall penetration in certain Gram-positive strains but introduces steric hindrance that slightly modulates its Minimum Inhibitory Concentration (MIC) compared to smaller derivatives like the methylsulfonyl or 4-methoxyphenyl analogs[1].

Table 1: Antibacterial Efficacy & Cytotoxicity Comparison
Reference Standard / CompoundSulfonyl R-GroupMIC vs. S. typhi (µM)MIC vs. E. coli (µM)Cytotoxicity / Hemolytic Profile
Target Standard (3b) 2-Naphthyl12.45 ± 0.5014.20 ± 0.65Mild (High therapeutic index)
Derivative 3i 4-Methoxyphenyl8.10 ± 0.8511.30 ± 0.40Mild
Derivative 3a Methyl15.20 ± 0.709.50 ± 0.35Mild
Ciprofloxacin (Fluoroquinolone)7.28 ± 0.117.45 ± 0.18Moderate (Standard Baseline)

Data synthesized from comparative in vitro screenings of N-sulfonated (2-furoyl)piperazine derivatives [1].

Experimental Methodologies & Self-Validating Protocols

To ensure the scientific integrity of your assays, the reference standard must be synthesized and validated using strict, self-correcting protocols. The following methodologies explain not just how to perform the steps, but the chemical causality behind them.

Synthesis of the Reference Standard

This protocol utilizes a benignant aqueous environment to maximize yield while minimizing hazardous organic waste.

  • Substrate Dispersion: Disperse 22.0 mmol of 2-furoyl-1-piperazine in 20.0 mL of distilled water.

    • Causality: Water acts as an eco-friendly solvent that supports subsequent pH adjustments without organic solvent interference or side-reactions.

  • Alkaline Activation: Adjust the suspension to pH 9–10 using a 10%

    
     solution.
    
    • Causality: Maintaining an alkaline environment is critical. It keeps the secondary amine of the piperazine ring deprotonated, maximizing its nucleophilicity for the impending attack on the sulfonyl chloride.

  • Electrophile Addition: Gradually add 22.0 mmol of 2-naphthylsulfonyl chloride in small portions.

    • Causality: Gradual addition prevents exothermic spikes and minimizes the competitive hydrolysis of the sulfonyl chloride by the aqueous base.

  • Reaction Monitoring: Stir for 3–4 hours at room temperature. Monitor via Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate:n-Hexane mobile phase.

    • Causality: This specific gradient provides optimal retention factor (

      
      ) separation between the highly polar unreacted piperazine and the highly lipophilic sulfonated product.
      
  • Precipitation & Isolation: Quench by adding excess ice-cold distilled water. Allow to stand for 60 minutes, then filter the resulting white amorphous solid (Yield: ~90%, m.p. 91-93°C).

    • Causality: The sudden drop in temperature combined with an increase in aqueous volume drastically reduces the solubility of the lipophilic product, driving complete precipitation.

Self-Validating HPLC Purity Analysis

A reference standard must exceed 98% purity. This HPLC protocol is designed as a "self-validating system"—it actively proves its own reliability before analyzing the sample.

  • System Suitability Test (SST): Inject a resolution mixture containing the target compound and 2-naphthylsulfonic acid (a primary degradation product).

    • Validation Logic: The system is only "passed" if the chromatographic resolution (

      
      ) between the two peaks is > 2.0. This ensures that any degradation is actively detected and not falsely co-eluted with the main peak.
      
  • Sample Preparation: Dissolve 10 mg of the synthesized standard in 10 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile ensures complete solvation of the lipophilic naphthyl group, preventing sample precipitation in the injector loop and ensuring accurate concentration mapping.

  • Chromatographic Run: Execute a gradient elution using Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of residual silanol groups on the C18 stationary phase. This prevents peak tailing of the nitrogen-containing piperazine ring, ensuring highly accurate area-under-the-curve (AUC) integration.

Workflow Synth 1. Nucleophilic Substitution (pH 9-10, Na2CO3) Precip 2. Precipitation & Filtration (Ice-cold H2O) Synth->Precip TLC 3. TLC Monitoring (EtOAc:n-Hexane 30:70) Precip->TLC HPLC 4. HPLC Purity Validation (SST Resolution > 2.0) TLC->HPLC If Rf distinct HPLC->Precip Rework if <98% NMR 5. 1H/13C NMR & IR (Structural Confirmation) HPLC->NMR If Purity >98% Release 6. Reference Standard Release (>98% Purity) NMR->Release Structure Verified

Figure 2: Self-validating experimental workflow for reference standard synthesis and QC release.

Spectroscopic Confirmation (NMR)

To confirm the structural integrity of the standard before use in biological assays, Nuclear Magnetic Resonance (NMR) is required.

  • Solvent Selection: Use

    
     for 
    
    
    
    -NMR (600 MHz) and
    
    
    -NMR (150 MHz).
    • Causality:

      
       lacks protons that would interfere with the 
      
      
      
      -NMR signals of the target compound. Furthermore, its non-polar nature effectively dissolves both the lipophilic naphthyl and furoyl rings.
  • Key Diagnostic Peaks: Look for the characteristic furan moiety singlets at

    
     7.43 (H-5), 7.02 (H-3), and 6.45 (H-4). The absence of a secondary amine proton signal confirms the successful N-sulfonation of the piperazine ring [1].
    

References

  • Title: N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity Source: Pakistan Journal of Pharmaceutical Sciences (Vol. 35, No. 2, March 2022, pp. 579-585) URL: [Link]

  • Title: Sulfonamides: Historical Discovery and Mechanism of Action Source: General Principles of Antimicrobial Therapy (Standard Pharmacological Literature) URL: [Link]

Safety Operating Guide

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

As an application scientist in drug development, managing the lifecycle of biologically active compounds is just as critical as their synthesis. 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a complex organic molecule characterized as a sulfonamide derivative of (2-furoyl)piperazine. Compounds in this class are actively researched for their antibacterial potential[1] and their action as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulators[2].

Because of its potent biological activity and the environmental persistence typical of sulfonamides, this compound must be handled with strict adherence to Environmental Health and Safety (EHS) protocols. This guide outlines the causality-driven methodologies for its safe laboratory disposal.

Hazard Profiling and Disposal Causality

To design an effective disposal protocol, we must first understand the physicochemical and biological profile of the waste:

  • Environmental Persistence: The sulfonyl group (-SO2N<) and the stable piperazine ring structure resist natural biodegradation. If introduced into the sanitary sewer, sulfonamide derivatives can perturb environmental microbial ecosystems and contribute to antimicrobial resistance[1].

  • Thermal Stability: The presence of the naphthyl and furoyl rings provides significant thermal stability. Complete destruction requires high-temperature process incineration (typically >1000°C) to ensure complete pyrolysis and prevent the formation of toxic byproducts[3].

  • Regulatory Classification: Under standard EPA and institutional EHS guidelines, this compound, whether in solid form or dissolved in organic solvents (e.g., DMSO, methanol), is classified as Hazardous Chemical Waste [4].

Quantitative Waste Categorization

Proper segregation is the foundation of a self-validating safety system. Mixing incompatible wastes or miscategorizing halogenated vs. non-halogenated streams can lead to dangerous reactions or exponentially increase institutional disposal costs.

Waste Stream StateSolvent/Matrix ContextHalogenated?EHS Container RequirementUltimate Disposal Route
Solid Pure powder, contaminated weigh boats, tips, PPENoDouble-lined solid waste bin or puncture-resistant containerHigh-Temp Incineration
Liquid (Organic) Dissolved in DMSO, Methanol, or AcetonitrileNoHDPE Carboy (Non-Halogenated)High-Temp Incineration
Liquid (Mixed) Dissolved in Dichloromethane (DCM) or ChloroformYes HDPE Carboy (Halogenated)Specialized Halogen Incineration
Aqueous Trace amounts in aqueous buffersNoHDPE Carboy (Aqueous/Organic Mix)Wastewater Treatment/Incineration

Step-by-Step Disposal Methodology

The following protocol must be executed whenever 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone has served its intended use or is stored in lieu of being discarded[4].

Step 1: Segregation and Primary Containment

  • Action: Determine the physical state and solvent matrix of the waste.

  • Causality: Segregating waste at the source prevents cross-contamination. Do not place solid vials or contaminated sharps into liquid waste carboys[4]. Use High-Density Polyethylene (HDPE) or glass containers compatible with the solvent matrix[5].

Step 2: Labeling and Documentation

  • Action: Immediately attach an institutional "Hazardous Waste Tag" to the container before adding the first drop or particle of waste[5].

  • Causality: Unidentified "mystery chemicals" pose severe risks to EHS personnel. Write the full chemical name: 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone. Do not use abbreviations, acronyms, or internal lab codes[4].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA. The container must be kept closed at all times unless actively adding waste[5].

  • Causality: Open containers emit volatile organic compounds (VOCs) if dissolved in solvents. Place the container inside a secondary containment tray capable of holding 110% of the largest container's volume to mitigate spill risks[4][5].

Step 4: EHS Transfer and Final Destruction

  • Action: Once the container is 80% full, submit a waste pickup request to your institution's EHS department[6].

  • Causality: EHS will manifest the waste for transport to a commercial facility. The ultimate fate of this organic compound is high-temperature process incineration (such as in regulated cement kilns), which utilizes temperatures >1400°C and long residence times to guarantee complete molecular breakdown into carbon dioxide, water, and inert ash[3][7].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing this specific chemical waste stream within a professional laboratory setting.

WasteWorkflow Start Waste Generation: 2-Furyl 4-(2-naphthylsulfonyl) piperazinyl ketone Decision Physical State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Organic Solvent) Decision->Liquid Liquid ContainerS Place in double-bagged or solid waste bin Solid->ContainerS ContainerL Place in Non-Halogenated Organic Waste Carboy Liquid->ContainerL Label Attach EHS Hazardous Waste Tag (Full Chemical Name) ContainerS->Label ContainerL->Label SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration High-Temperature Process Incineration (>1000°C) EHS->Incineration

Caption: Standard Operating Procedure workflow for the segregation and disposal of sulfonamide derivative waste.

References

  • N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. pjps.pk.
  • EP2694472B1 - Sulfonamide deriv
  • UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Waste Disposal. rochester.edu.
  • Laboratory Waste Disposal and Management. unl.edu.
  • Labor
  • Burning Chemical Wastes as Fuels in Cement Kilns. tandfonline.com.
  • Assessment of Waste Fuel Use in Cement Kilns.

Sources

Personal protective equipment for handling 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone (also nomenclatured as 1-(2-furoyl)-4-(2-naphthylsulfonyl)piperazine) is a complex, highly lipophilic synthetic organic molecule. In pharmacological research, compounds featuring this specific piperazine-sulfonamide-furoyl pharmacophore are frequently investigated as potent serine protease inhibitors or G-protein coupled receptor (GPCR) modulators[1][2].

Because of its targeted biological activity and the lack of widespread, publicly available toxicological data for novel derivatives, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards dictated by the molecule's structural moieties:

  • Piperazine Core: Substituted piperazines are known respiratory and dermal sensitizers. Inhalation of aerosolized powder can lead to acute bronchospasm or long-term hypersensitivity.

  • 2-Naphthylsulfonyl Group: This bulky, aromatic moiety significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity enhances the compound's ability to penetrate the stratum corneum (skin barrier), especially when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO).

  • 2-Furoyl Ketone: Furan derivatives can undergo reactive metabolism in vivo. Contact with mucous membranes must be strictly avoided.

Operational Control Banding: Until comprehensive in vivo toxicity data is established, this compound defaults to Occupational Exposure Band (OEB) 3 or 4 , requiring stringent primary containment and specialized Personal Protective Equipment (PPE)[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA Standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[4][5]. The following matrix summarizes the quantitative and qualitative PPE requirements based on operational scale.

Operational ScaleMass / VolumePrimary ContainmentHand Protection (Double Glove)Body ProtectionRespiratory & Eye Protection
Analytical < 50 mg / < 5 mLVentilated Balance Enclosure (VBE)Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Disposable, fluid-resistant Tyvek lab coatSafety goggles (ANSI Z87.1). No respirator needed if VBE is validated.
Preparative > 50 mg / > 5 mLClass II Type B2 Biological Safety Cabinet (BSC)Inner: Nitrile (4 mil)Outer: Neoprene or ButylPolyethylene-coated isolation gown over lab coatFull-face shield over goggles. N95 or P100 respirator if handling dry powder outside BSC.

Note on Glove Selection: Nitrile is mandated over latex because it provides superior chemical resistance to polar aprotic solvents (DMSO, DMF) universally used to solubilize lipophilic naphthyl-derivatives.

Operational Workflows: Weighing & Solubilization

Handling dry, biologically active powders presents the highest risk of occupational exposure via aerosolization. The following methodology is a self-validating system designed to ensure zero-emission transfer[6].

Step-by-Step Methodology: Gravimetric Dispensing
  • Containment Validation: Before opening the desiccator or chemical vial, turn on the Ventilated Balance Enclosure (VBE). Self-Validation Step: Verify the digital monitor shows an inward face velocity of 75–100 feet per minute (fpm) . Do not proceed if the alarm sounds.

  • Anti-Static Mitigation: Synthetic piperazine powders often carry a static charge, causing them to "jump" and aerosolize. Discharge the micro-spatula and anti-static weigh boat using a piezoelectric ionizer (e.g., Zerostat gun) for 5 seconds.

  • Transfer: Open the sealed chemical vial only inside the VBE. Transfer the target mass (e.g., 5.0 mg) smoothly.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Add the carrier solvent (e.g., 100% DMSO) directly to the weigh boat or vial while still inside the VBE.

  • Decontamination: Cap the solution vial tightly. Wipe the exterior of the vial with a 70% Isopropanol (IPA) wipe before removing it from the VBE.

Workflow A 1. Retrieve Compound (Desiccator) B 2. Transfer to VBE (Check Face Velocity) A->B C 3. Anti-Static Mitigation (Ionizer Gun) B->C D 4. Gravimetric Weighing (Analytical Balance) C->D E 5. In-Situ Solubilization (Add DMSO) D->E F 6. Seal & Decontaminate Exterior E->F

Fig 1. Step-by-step containment and handling workflow for highly potent synthetic powders.

Spill Response & Decontamination Plan

Spills involving DMSO solutions of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone are highly hazardous because the solvent acts as a rapid transdermal carrier for the API.

Step-by-Step Methodology: Spill Neutralization
  • Immediate Assessment: Determine if the spill is dry powder or solvent-dissolved.

  • Powder Containment: Do not sweep dry powder, as this forces the sensitizing piperazine particles into the air. Gently cover the powder with a damp universal absorbent pad.

  • Solvent Containment: For DMSO/DMF solutions, immediately cover the spill with dry activated charcoal or chemical spill pads to absorb the liquid.

  • Chemical Decontamination: Wipe the area inward from the perimeter using a pad soaked in a 10% sodium hypochlorite (bleach) solution, followed by 70% IPA to remove organic residues.

  • Self-Validating Inspection: Mechanistic trick: Naphthyl groups often exhibit mild fluorescence under ultraviolet (UV) light. Shine a handheld 365nm UV lamp over the spill area. If fluorescence is detected, repeat step 4 until the area is dark.

SpillResponse S1 Spill Detected S2 Assess Volume & State (Powder vs. Solution) S1->S2 S3 Minor Spill (< 50 mg or < 5 mL) S2->S3 Manageable S4 Major Spill (> 50 mg or > 5 mL) S2->S4 High Risk S5 Don Spill Kit PPE (N95, Double Nitrile) S3->S5 S6 Evacuate Lab & Notify EHS S4->S6 S7 Contain & Wipe (Inward Perimeter) S5->S7 S8 UV Light Validation (Check Fluorescence) S7->S8

Fig 2. Logic tree for assessing and neutralizing accidental chemical spills and exposures.

Waste Disposal Plan

Because of the sulfonamide and furan rings, this compound poses aquatic toxicity risks and must not enter the standard municipal wastewater system.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, spill pads) must be placed in a puncture-resistant, sealable biohazard/chemical waste bin labeled "Trace HPAPI Waste - Incineration Only."

  • Liquid Waste: Solutions containing the compound (e.g., DMSO, Methanol, or Acetonitrile mixtures) must be collected in a designated, chemically compatible high-density polyethylene (HDPE) carboy. Label clearly as "Halogen-Free Organic Waste containing Bioactive Piperazine Derivatives."

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Managing Hazardous Drug Exposures: Information for Healthcare Settings." Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.